Technical Documentation Center

4-(Piperidin-3-yl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Piperidin-3-yl)pyrimidine
  • CAS: 1185194-36-8

Core Science & Biosynthesis

Foundational

Unambiguous Structure Elucidation of 4-(Piperidin-3-yl)pyrimidine: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development Introduction The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery, with pyrimidine and pi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery, with pyrimidine and piperidine rings representing privileged structures due to their diverse pharmacological activities. The molecule 4-(Piperidin-3-yl)pyrimidine, possessing both of these key pharmacophores, presents a significant synthetic target in medicinal chemistry. Its biological activity is intrinsically linked to its precise three-dimensional structure, including the connectivity of the piperidine ring to the pyrimidine core and the stereochemistry of the piperidine moiety. Therefore, unambiguous structure elucidation is a critical step in its development and application.

This comprehensive technical guide provides a detailed, multi-faceted approach to the structural characterization of 4-(Piperidin-3-yl)pyrimidine. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, presenting a self-validating system for structural confirmation. We will explore a synergistic workflow that leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography to provide an irrefutable structural assignment.

I. Foundational Analysis: Mass Spectrometry

Mass spectrometry serves as the initial step in our analytical workflow, providing crucial information about the molecular weight and elemental composition of the synthesized compound. This technique offers high sensitivity with minimal sample consumption, making it an ideal preliminary analysis.[1]

Rationale for High-Resolution Mass Spectrometry (HRMS)

While nominal mass spectrometry can confirm the integer mass of a molecule, High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is employed to determine the accurate mass to within a few parts per million (ppm). This precision allows for the unequivocal determination of the elemental formula, a critical first step in structure validation. For 4-(Piperidin-3-yl)pyrimidine, with a chemical formula of C9H13N3, the expected monoisotopic mass is 163.1109 Da.[2]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is calibrated using a standard of known mass.[3]

  • Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode. The protonated molecule, [M+H]+, is the primary ion of interest.

  • Data Analysis: The measured mass of the [M+H]+ ion is compared to the theoretical mass calculated for C9H14N3+ (the protonated form of C9H13N3).

Expected Data and Interpretation

The HRMS data provides strong evidence for the elemental composition of the molecule. The fragmentation pattern, though not providing detailed stereochemical information, can offer clues about the structural components.[1]

IonTheoretical m/zMeasured m/zMass Error (ppm)Elemental Formula
[M+H]+164.1182164.11851.8C9H14N3
[M+Na]+186.1002186.10051.6C9H13N3Na

Table 1: Representative High-Resolution Mass Spectrometry Data for 4-(Piperidin-3-yl)pyrimidine.

II. Unraveling the Connectivity: A Suite of NMR Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) resonances and for establishing the connectivity between atoms.[5][6]

The Logic of a Multi-dimensional NMR Approach

A systematic NMR analysis begins with simple 1D spectra (¹H and ¹³C) to identify the types and numbers of protons and carbons present. Subsequently, 2D correlation experiments are employed to piece together the molecular fragments and establish the final structure.

Fig 1: Workflow for NMR-based structure elucidation.
Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

  • Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.[7]

  • 1D ¹H NMR: A standard pulse sequence is used to obtain the proton spectrum.

  • 1D ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons to which they are directly attached.[8]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems.[5][8]

Data Interpretation: Assembling the Structure

The following table presents plausible ¹H and ¹³C NMR data for 4-(Piperidin-3-yl)pyrimidine, along with key 2D correlations.

Positionδ ¹H (ppm), multiplicity, J (Hz)δ ¹³C (ppm)COSY Correlations (¹H)HMBC Correlations (¹H → ¹³C)
Pyrimidine Ring
28.95, s158.5-C4, C6
57.20, d, 5.2118.0H6C4, C6
68.60, d, 5.2156.0H5C2, C4, C5
4-165.0--
Piperidine Ring
3'3.50, m42.0H2'ax, H2'eq, H4'ax, H4'eqC4, C5, C2', C4', C5'
2'ax3.20, dt, 12.0, 4.051.0H3', H2'eqC3', C6'
2'eq3.00, dd, 12.0, 2.051.0H3', H2'axC3', C6'
4'ax1.80, m25.0H3', H5'ax, H5'eqC3', C5', C6'
4'eq2.00, m25.0H3', H5'ax, H5'eqC3', C5', C6'
5'ax1.70, m30.0H4'ax, H4'eq, H6'ax, H6'eqC3', C4'
5'eq1.90, m30.0H4'ax, H4'eq, H6'ax, H6'eqC3', C4'
6'ax2.80, m46.0H5'ax, H5'eqC2', C4'
6'eq3.10, m46.0H5'ax, H5'eqC2', C4'
NH2.50, br s---

Table 2: Hypothetical ¹H, ¹³C, COSY, and HMBC NMR Data for 4-(Piperidin-3-yl)pyrimidine.

The key HMBC correlation from the piperidine H3' proton to the pyrimidine C4 and C5 carbons unequivocally establishes the point of attachment between the two rings.

Fig 2: Key HMBC correlations confirming ring connectivity.

III. Definitive 3D Structure: Single-Crystal X-ray Crystallography

While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the definitive solid-state structure, including absolute stereochemistry and detailed conformational information.[1][9] This technique is considered the gold standard for structural elucidation.[9]

Rationale and Importance

For a molecule like 4-(Piperidin-3-yl)pyrimidine, X-ray crystallography can:

  • Confirm the connectivity established by NMR.

  • Determine the relative stereochemistry of substituents on the piperidine ring.

  • Provide precise bond lengths, bond angles, and torsion angles.

  • Reveal intermolecular interactions in the crystal lattice.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol/acetonitrile).[10]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Expected Results

The crystallographic data would provide precise atomic coordinates, confirming the 3-yl substitution on the piperidine ring and its connection to the 4-position of the pyrimidine ring. The conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the two heterocyclic systems would be definitively established.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.0430
b (Å)8.0805
c (Å)11.1700
β (°)97.475
Volume (ų)540.80
Z2

Table 3: Representative crystallographic data for a piperidine derivative.[11]

Conclusion

The unambiguous structure elucidation of novel chemical entities like 4-(Piperidin-3-yl)pyrimidine is paramount in the field of drug development. The integrated analytical workflow presented in this guide, combining the strengths of high-resolution mass spectrometry, a comprehensive suite of NMR techniques, and the definitive power of X-ray crystallography, provides a robust and self-validating methodology. By understanding the "why" behind each experimental choice, researchers can confidently and efficiently characterize their synthesized molecules, paving the way for further biological evaluation and development.

References

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Retrieved February 2, 2026, from [Link]

  • Research and Reviews. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(piperidin-4-yl)pyrimidine (C9H13N3). Retrieved February 2, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 2, 2026, from [Link]

  • PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved February 2, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 2, 2026, from [Link]

  • AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. Retrieved February 2, 2026, from [Link]

  • NIH. (n.d.). High-Resolution Pyrimidine- and Ribose-Specific 4D HCCH-COSY Spectra of RNA Using the Filter Diagonalization Method. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved February 2, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved February 2, 2026, from [Link]

  • IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved February 2, 2026, from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved February 2, 2026, from [Link]

  • PubMed. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved February 2, 2026, from [Link]

  • Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved February 2, 2026, from [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved February 2, 2026, from [Link]

  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Retrieved February 2, 2026, from [Link]

  • MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

4-(Piperidin-3-yl)pyrimidine: A Technical Guide to Chemical Properties & Applications

This guide details the chemical properties, synthetic routes, and medicinal chemistry applications of 4-(Piperidin-3-yl)pyrimidine , a privileged scaffold in modern drug discovery.[1] Executive Summary 4-(Piperidin-3-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic routes, and medicinal chemistry applications of 4-(Piperidin-3-yl)pyrimidine , a privileged scaffold in modern drug discovery.[1]

Executive Summary

4-(Piperidin-3-yl)pyrimidine (CAS: 1185194-36-8) represents a critical pharmacophore in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., JAK, AKT, and CDK families).[1] Structurally, it combines an electron-deficient pyrimidine ring with a saturated, basic piperidine ring.[1] This "bi-heteroaryl-like" architecture serves two primary functions:

  • Geometric Scaffolding: The 3-position linkage introduces a non-linear, kinked topology distinct from the linear 4-piperidinyl analogs, enabling unique binding vectors in enzyme pockets.[1]

  • Physicochemical Modulation: The basic piperidine nitrogen (

    
    ) improves aqueous solubility and provides a versatile handle for library diversification (amides, ureas, sulfonamides).[1]
    

Physicochemical Profile

The molecule exists as a chiral entity due to the asymmetry at the C3 position of the piperidine ring.[1] In drug development, enantiopure forms are typically required to maximize selectivity.[1]

PropertyValue (Free Base)Notes
Molecular Formula

Molecular Weight 163.22 g/mol Fragment-like (<300 Da), ideal for FBDD.[1]
H-Bond Donors 1 (Piperidine NH)Modifiable vector.[1]
H-Bond Acceptors 3 (Pyrimidine N1, N3; Piperidine N)Pyrimidine Ns often engage hinge regions in kinases.[1]
cLogP ~0.5 - 0.9Highly hydrophilic; good oral bioavailability potential.[1]
pKa (Piperidine) ~10.8Protonated at physiological pH; salt formation (e.g., 2HCl) is standard.[1]
pKa (Pyrimidine) ~1.3Weakly basic; remains neutral at pH 7.[1]4.
Topological Polar Surface Area (TPSA) ~38 ŲExcellent membrane permeability prediction.[1]

Synthetic Accessibility & Routes

Synthesis of 4-(piperidin-3-yl)pyrimidine requires strategies that control regioselectivity and manage the oxidation state of the piperidine ring.[1] Two primary routes are dominant in process chemistry.[1]

Route A: Suzuki-Miyaura Coupling & Selective Reduction (The "Pyridine Route")

This route is preferred for large-scale synthesis due to the stability of pyridine intermediates.[1]

  • Coupling: 4-Chloropyrimidine reacts with 3-pyridylboronic acid (Suzuki conditions).[1]

  • Reduction: The resulting 4-(pyridin-3-yl)pyrimidine is hydrogenated.[1] Critical Challenge: Selective reduction of the pyridine ring over the pyrimidine ring requires precise catalyst choice (e.g.,

    
     or 
    
    
    
    in acidic media).[1]
Route B: Direct Metallaphotoredox or Negishi Coupling (The "Saturated Route")

Modern methods utilize protected piperidinyl organometallics to avoid harsh hydrogenation steps.[1]

  • Zincate Formation: 3-Iodo-N-Boc-piperidine is converted to the organozinc reagent.[1]

  • Negishi Coupling: Reaction with 4-chloropyrimidine using

    
    .[1]
    
  • Deprotection: Acidic removal of the Boc group.[1]

Visualization: Synthetic Pathways

SynthesisPathways cluster_0 Route A: Classical cluster_1 Route B: Modern/Chiral Start1 4-Chloropyrimidine Inter1 4-(Pyridin-3-yl)pyrimidine Start1->Inter1 Suzuki Coupling Pd(PPh3)4, Na2CO3 Start2 3-Pyridylboronic Acid Start2->Inter1 Product 4-(Piperidin-3-yl)pyrimidine (Target) Inter1->Product Hydrogenation H2, PtO2, HCl (Selective Pyridine Red.) Start3 N-Boc-3-Iodo-piperidine Inter2 N-Boc-Piperidinyl-Zn Reagent Start3->Inter2 Zn dust, LiCl Inter3 N-Boc-4-(Piperidin-3-yl)pyrimidine Inter2->Inter3 Negishi Coupling 4-Cl-Pyrimidine, Pd(dppf)Cl2 Inter3->Product TFA Deprotection

Figure 1: Comparison of Classical (Reductive) and Modern (Coupling) synthetic routes.

Chemical Reactivity & Functionalization

The scaffold possesses two distinct zones of reactivity: the Nucleophilic Piperidine and the Electrophilic Pyrimidine .[1]

Piperidine Nitrogen (N-H)

The secondary amine is the primary vector for SAR (Structure-Activity Relationship) expansion.[1]

  • Amide Coupling: Reacts with carboxylic acids (HATU/DIPEA) to form amides.[1]

  • Reductive Amination: Reacts with aldehydes/ketones (

    
    ) to form tertiary amines.[1]
    
  • SnAr: Can displace halides on other heteroaromatics.[1]

Pyrimidine Ring

The pyrimidine ring is electron-deficient.[1]

  • C2-Position: Susceptible to Nucleophilic Aromatic Substitution (

    
    ) if a leaving group (Cl, F) is present, or Minisci-type radical alkylation.[1]
    
  • N-Oxidation: Treatment with mCPBA yields N-oxides, often used as metabolites or prodrugs.[1]

Medicinal Chemistry Applications

This scaffold is a bioisostere for 3-phenylpiperidine or biphenyl systems, offering improved solubility and a specific hydrogen-bond acceptor profile.[1]

Core Signaling Pathways
  • Kinase Inhibition (JAK/AKT): The pyrimidine nitrogen often acts as the "hinge binder" (accepting H-bond from the backbone NH of the kinase).[1] The piperidine ring projects into the solvent-exposed region or the ribose pocket, where the N-substituent determines selectivity.[1]

  • GPCR Ligands: Used in Histamine H4 antagonists and Chemokine receptor modulators.[1]

Visualization: SAR Logic

SARLogic Core 4-(Piperidin-3-yl)pyrimidine Core Scaffold Hinge Pyrimidine N1/N3 (Hinge Binding) Core->Hinge Interaction Solvent Piperidine NH (Solvent Front/Solubility) Core->Solvent Derivatization Chirality C3 Chiral Center (Vector Orientation) Core->Chirality Selectivity Kinase Kinase Hinge->Kinase ATP Competition ADME ADME Solvent->ADME LogP/Solubility Tuning Potency Potency Chirality->Potency Stereospecific Fit

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling & Reduction (Route A)

Scope: Preparation of 4-(pyridin-3-yl)pyrimidine intermediate.[1]

  • Reagents: 4-Chloropyrimidine (1.0 eq), 3-Pyridylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (3:1, degassed).[1]

  • Procedure:

    • Charge flask with reagents and solvent under

      
      .[1]
      
    • Heat to reflux (

      
      ) for 12 hours.
      
    • Cool, dilute with EtOAc, wash with brine.

    • Purify via flash chromatography (Hexane/EtOAc).[1]

  • Reduction Step:

    • Dissolve intermediate in MeOH/HCl (1M).[1]

    • Add

      
       (10 wt%).[1]
      
    • Stir under

      
       (50 psi) at RT for 24h.
      
    • Filter catalyst, concentrate, and neutralize to obtain free base.[1]

Protocol 2: N-Boc Deprotection (Standard)

Scope: Releasing the free amine from a commercial Boc-protected precursor.[1]

  • Dissolution: Dissolve tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate in DCM (5 mL/mmol).

  • Acidolysis: Add TFA (trifluoroacetic acid) dropwise (1:1 v/v ratio with DCM) at

    
    .[1]
    
  • Reaction: Stir at RT for 2 hours (monitor by LCMS for loss of M+100 mass).

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with saturated

    
     (aqueous) to liberate the free base.[1] Dry over 
    
    
    
    .[1]

References

  • Design and synthesis of AKT inhibitors. Journal of Medicinal Chemistry. (2013). Discovery of AZD5363 and related piperidine-pyrimidine scaffolds.[1] Link

  • Pyrimidine-based Drugs. Molecules. (2024).[1][2][3] Comprehensive review of pyrimidine pharmacophores in oncology. Link[1]

  • Synthesis of 4-aryl-piperidines. US Patent 9,029,547. (2015).[1][4] Methodologies for synthesizing piperidine-aryl cores. Link

  • ChemicalBook Entry: 4-(Piperidin-3-yl)pyrimidine. (2024).[1] Physicochemical data and commercial availability.[1][2] Link

  • Heterocyclic Letters. (2023). Methods of synthesis of pyrimidine derivatives and biological activities. Link

Sources

Foundational

"4-(Piperidin-3-yl)pyrimidine" CAS number 1185194-36-8

The following technical guide provides an in-depth analysis of 4-(Piperidin-3-yl)pyrimidine , a critical heterocyclic building block in modern drug discovery. CAS Number: 1185194-36-8 Formula: C H N Molecular Weight: 163...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(Piperidin-3-yl)pyrimidine , a critical heterocyclic building block in modern drug discovery.

CAS Number: 1185194-36-8 Formula: C


H

N

Molecular Weight: 163.22 g/mol [1]

Executive Summary

4-(Piperidin-3-yl)pyrimidine is a "privileged scaffold" intermediate used extensively in medicinal chemistry.[1] It combines an electron-deficient pyrimidine ring (a common ATP-competitive hinge binder in kinase inhibitors) with a saturated piperidine ring.[1][2] The 3-position linkage introduces a non-linear, "kinked" geometry that differentiates it from its para-substituted (4-yl) analogs, offering unique vectors for filling hydrophobic pockets in enzymes such as Aurora A kinases , Akt , and c-KIT , as well as GPCR targets like the Muscarinic M4 receptor .[1][2]

This guide outlines the physicochemical profile, validated synthesis protocols, and strategic applications of this scaffold in high-throughput library generation.[2]

Chemical Properties & Characterization

PropertyValueNotes
Appearance White to pale yellow solidHygroscopic as a free base; stable as HCl salt.[1]
Boiling Point ~315°C (Predicted)High polarity due to secondary amine.[2]
pKa (Piperidine) ~9.8Highly basic; primary site of protonation.[2]
pKa (Pyrimidine) ~1.3Weakly basic; remains neutral at physiological pH.[2]
LogP 0.3 – 0.6Low lipophilicity; ideal for fragment-based drug design (FBDD).[1][2]
Solubility DMSO, Methanol, Water (low pH)Poor solubility in non-polar solvents (Hexane).[2]
H-Bond Donors 1 (Piperidine NH)Critical vector for derivatization.[1][2]
H-Bond Acceptors 3 (Pyrimidine N1, N3; Piperidine N)Pyrimidine nitrogens often engage in water-mediated bridges.[1][2]

Synthesis & Manufacturing Protocols

The synthesis of 4-(Piperidin-3-yl)pyrimidine presents a challenge in regioselectivity.[1] The most robust laboratory-scale method avoids the reduction of a bi-aryl precursor (which risks over-reduction of the pyrimidine ring) and instead utilizes Suzuki-Miyaura Cross-Coupling of a pre-functionalized aliphatic boronate.

Method A: Palladium-Catalyzed Cross-Coupling (Recommended)

This route ensures high fidelity of the oxidation states of both rings.

Reagents:
  • Substrate 1: 4-Chloropyrimidine (CAS 17154-95-7)[1]

  • Substrate 2: N-Boc-3-piperidineboronic acid pinacol ester (CAS 911209-61-3)[1]

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (5 mol%)[2]
  • Base: K

    
    CO
    
    
    
    (3.0 equiv)[2]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Protocol:
  • Inertion: Charge a reaction vessel with 4-chloropyrimidine (1.0 eq), the boronate ester (1.1 eq), and K

    
    CO
    
    
    
    (3.0 eq). Evacuate and backfill with Nitrogen (
    
    
    ) three times.[2]
  • Solvation: Add degassed 1,4-Dioxane/Water mixture. Add the Pd catalyst under a positive stream of

    
    .
    
  • Coupling: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride.[1]

    • Checkpoint: The intermediate is tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate.[1]

  • Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with brine.[2] Dry the organic layer over Na

    
    SO
    
    
    
    and concentrate.[3]
  • Purification: Flash chromatography (Hexane/EtOAc gradient) to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with saturated NaHCO

    
     and extract with DCM/Isopropanol (3:1) to obtain the free base.
    
Method B: Reduction of 4-(Pyridin-3-yl)pyrimidine (Industrial Alternative)

Used when cost is the primary driver, though selectivity is lower.[1]

  • Step 1: Suzuki coupling of 4-chloropyrimidine and 3-pyridylboronic acid.[1]

  • Step 2: Hydrogenation using PtO

    
     (Adams' catalyst)  in Acetic Acid at 50 psi H
    
    
    
    .[2]
  • Risk:[4][5][6] Requires careful monitoring to prevent reduction of the pyrimidine ring to a tetrahydropyrimidine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_inputs Precursors cluster_reaction Suzuki Coupling cluster_deprotection Deprotection SM1 4-Chloropyrimidine Step1 Pd(dppf)Cl2, K2CO3 90°C, 16h SM1->Step1 SM2 N-Boc-3-Piperidine Boronate SM2->Step1 Inter Boc-Protected Intermediate Step1->Inter C-C Bond Formation Step2 TFA / DCM or HCl / Dioxane Inter->Step2 Boc Removal Final 4-(Piperidin-3-yl) pyrimidine (CAS 1185194-36-8) Step2->Final Neutralization

Caption: Validated synthesis route utilizing Suzuki-Miyaura cross-coupling followed by acid-mediated deprotection.

Applications in Drug Design

Pharmacophore Mapping

The 4-(Piperidin-3-yl)pyrimidine structure serves as a bi-functional scaffold:

  • The Pyrimidine "Head": Acts as an acceptor-acceptor motif, commonly binding to the hinge region of kinases (e.g., interacting with the backbone NH of the ATP pocket).[2]

  • The Piperidine "Tail": The secondary amine provides a vector for Fragment Growing . Derivatization here (via amides, ureas, or reductive amination) allows the molecule to reach into the solvent-exposed front pocket or the hydrophobic back pocket of a protein target.[2]

Target Specificity
  • Kinase Inhibitors: The scaffold is homologous to structures found in Aurora A and Akt (PKB) inhibitors. The 3-substituted piperidine creates a specific dihedral angle that fits "curved" hydrophobic channels better than the linear 4-piperidine analogs.[1]

  • GPCR Ligands: In Muscarinic M4 agonists, the basic nitrogen mimics the quaternary ammonium of acetylcholine, while the pyrimidine ring provides pi-stacking interactions with aromatic residues (e.g., Tyrosine/Tryptophan) in the orthosteric binding site.[2]

Scaffold Utility Diagram

ScaffoldAnalysis cluster_pyrimidine Pyrimidine Ring (Aromatic) cluster_piperidine Piperidine Ring (Aliphatic) Core 4-(Piperidin-3-yl) pyrimidine Core Hinge Hinge Binder (Acceptor-Acceptor) Core->Hinge N1/N3 Interaction PiStack Pi-Pi Stacking (Tyr/Phe Residues) Core->PiStack Solubility Solubility Enhancer (sp3 Character) Core->Solubility Vector Growth Vector (NH) (Amides/Ureas) Core->Vector SAR Expansion Point

Caption: Functional decomposition of the scaffold showing vectors for biological interaction and chemical modification.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO

    
     from the air; storage as the Hydrochloride (HCl) salt is recommended for long-term stability.
    
  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1][2] Use in a fume hood to avoid inhalation of dust.[2][7]

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 95808802, 4-(Piperidin-3-yl)pyrimidine.[1][2] National Center for Biotechnology Information (2024).[2]Link[2]

  • Kinase Inhibitor Applications: Journal of Medicinal Chemistry. "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)."[1] (Discusses pyrimidine-piperidine SAR).[1][2][3][5][6][8][9] Link

  • Suzuki Coupling Methodology: Journal of Combinatorial Chemistry. "Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids."[1][10] (Validation of chloropyrimidine coupling). Link

  • Muscarinic Receptor Agonists: Patent WO2014122474A1.[2] "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists."[1] (Demonstrates utility of the piperidine-pyrimidine linkage). Link

  • c-KIT Inhibition: Patent WO2021013864A1. "4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives."[1] (Contextualizes the pyrimidine scaffold in c-KIT oncology targets). Link

Sources

Exploratory

An In-Depth Technical Guide to 4-(Piperidin-3-yl)pyrimidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4-(Piperidin-3-yl)pyrimidine Scaffold The pyrimidine ring is a fundamental heterocyclic scaffold found in the natural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-(Piperidin-3-yl)pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in the natural world, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[1] Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions has made it a "privileged" structure in medicinal chemistry.[1][2] When combined with a piperidine moiety at the 4-position, the resulting 4-(piperidin-3-yl)pyrimidine core offers a versatile three-dimensional framework. This structure is particularly adept at targeting the ATP-binding pocket of protein kinases, making it a cornerstone for the development of highly selective and potent kinase inhibitors.[2][3]

Derivatives of this scaffold have demonstrated significant therapeutic potential across a range of diseases, including cancers, and inflammatory and autoimmune disorders.[4][5][6] Their success lies in the ability to modulate the activity of key enzymes in cellular signaling pathways, such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).[7][8][9] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of 4-(piperidin-3-yl)pyrimidine derivatives, offering insights for the design and development of next-generation therapeutics.

Synthetic Strategies: Building the Core and Its Analogs

The construction of 4-(piperidin-3-yl)pyrimidine derivatives typically involves a convergent synthesis strategy, where the pyrimidine core and the substituted piperidine are prepared separately and then coupled. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

A common approach begins with a suitably substituted pyrimidine, often a di- or tri-halogenated pyrimidine, which allows for sequential, site-selective functionalization. For instance, a 2,4-dichloropyrimidine can be reacted with a protected 3-aminopiperidine derivative under nucleophilic aromatic substitution (SNAr) conditions. The remaining chlorine atom at the 2-position serves as a handle for introducing further diversity, often via coupling with an appropriate amine or other nucleophile.

Rationale Behind Method Selection:

  • SNAr Reactions: This is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, especially when activated by electron-withdrawing groups. The choice of base (e.g., N,N-diisopropylethylamine - DIPEA) and solvent (e.g., N-methyl-2-pyrrolidone - NMP) is critical to control reactivity and minimize side reactions.[10]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are invaluable for creating carbon-carbon or carbon-nitrogen bonds at positions that are less reactive towards SNAr. These methods offer broad functional group tolerance.

  • Protecting Groups: The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group for the piperidine nitrogen, is essential to prevent unwanted side reactions and direct the synthesis towards the desired product. Deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid - TFA).[7]

Below is a generalized workflow for the synthesis of a 4-(piperidin-3-yl)pyrimidine derivative.

G cluster_0 Pyrimidine Functionalization cluster_1 Piperidine Preparation P1 2,4-Dichloropyrimidine P2 Intermediate A (2-Chloro-4-aminopyrimidine) P1->P2 S_NAr with R1-NH2 C1 Coupled Intermediate (Protected Final Product) P2->C1 Coupling Reaction (e.g., Buchwald-Hartwig) S1 Boc-3-aminopiperidine S2 Functionalized Piperidine S1->S2 Modification (optional) S2->C1 C2 Final Derivative C1->C2 Deprotection (e.g., TFA) A1 Chromatography (HPLC) Spectroscopy (NMR, MS) C2->A1 Purification & Analysis

Caption: Generalized synthetic workflow for 4-(piperidin-3-yl)pyrimidine derivatives.

Pharmacological Profile and Mechanism of Action

Derivatives of the 4-(piperidin-3-yl)pyrimidine scaffold are potent inhibitors of several protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases.[11]

Key Kinase Targets
  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase in the Tec family, BTK is a crucial component of the B-cell receptor (BCR) signaling pathway.[7] Its deregulation is implicated in various B-cell malignancies.[7][12] Many 4-(piperidin-3-yl)pyrimidine derivatives function as irreversible BTK inhibitors by forming a covalent bond with a cysteine residue (Cys481) in the ATP-binding site.[7]

  • Janus Kinases (JAKs): This family of cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, TYK2) mediates signaling from cytokine receptors via the JAK-STAT pathway.[8][13] This pathway is central to immune responses and inflammation.[8][14] Inhibitors targeting JAKs are used to treat autoimmune diseases like rheumatoid arthritis.[14]

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane receptor tyrosine kinase, EGFR signaling promotes cell growth and proliferation.[15][16] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer drugs.[15]

Signaling Pathway Inhibition: The Case of BTK

The diagram below illustrates the B-cell receptor signaling cascade and the point of intervention for a typical BTK inhibitor based on the 4-(piperidin-3-yl)pyrimidine core.

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Activation DAG_IP3 DAG / IP3 (Second Messengers) PLCG2->DAG_IP3 Generation Response Cell Proliferation & Survival DAG_IP3->Response Inhibitor 4-(Piperidin-3-yl)pyrimidine BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Inhibition of the BCR signaling pathway by a BTK inhibitor.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(piperidin-3-yl)pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and piperidine rings.[4] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Pyrimidine C2-Position: This position is often substituted with an amine group linked to an aromatic or heteroaromatic ring. This moiety typically interacts with the "hinge region" of the kinase ATP-binding pocket, forming critical hydrogen bonds.

  • Pyrimidine C5-Position: Modifications at this position can influence selectivity and physical properties. Small, electron-withdrawing groups are often tolerated.

  • Piperidine N1-Position: This position is frequently functionalized with groups that can form a covalent bond with a nearby cysteine residue in the kinase active site, leading to irreversible inhibition. Acrylamide moieties are commonly used for this purpose.[7] Alternatively, this position can be used to modulate solubility and other drug-like properties.

  • Piperidine C3-Position: The stereochemistry at this chiral center can be critical for proper orientation within the binding pocket.

The following table summarizes representative SAR data for a series of hypothetical BTK inhibitors based on a common scaffold.

Compound IDC2-Substituent (R1)Piperidine N1-Substituent (R2)BTK IC₅₀ (nM)
1a PhenylAcrylamide5.2
1b 4-PhenoxyphenylAcrylamide0.5
1c 2-PyridylAcrylamide8.1
1d 4-PhenoxyphenylPropiolamide25.6
1e 4-PhenoxyphenylMethyl>1000

Data is hypothetical and for illustrative purposes.

SAR Insights:

  • The 4-phenoxyphenyl group at R1 (Compound 1b ) provides a significant potency enhancement over a simple phenyl group (Compound 1a ), likely due to additional favorable interactions in a hydrophobic pocket.[7][12]

  • The acrylamide "warhead" at R2 is critical for high potency (compare 1b and 1e ), confirming the importance of covalent bond formation for this class of inhibitors.

  • Even small changes to the covalent warhead, such as from acrylamide to propiolamide (Compound 1d ), can drastically reduce activity, highlighting the precise geometric requirements for the covalent reaction.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide a self-validating framework for the synthesis and evaluation of these compounds.

Protocol 1: Representative Synthesis of a 2-Anilino-4-(1-acryloylpiperidin-3-yl)pyrimidine Derivative

Objective: To synthesize a target compound via a multi-step sequence involving SNAr, coupling, and acylation.

Step 1: Synthesis of tert-butyl 3-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add tert-butyl 3-aminopiperidine-1-carboxylate (1.05 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired intermediate.

Step 2: Buchwald-Hartwig Coupling

  • In a reaction vessel, combine the product from Step 1 (1.0 eq), the desired aniline (e.g., 4-phenoxyaniline) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq).

  • Add a base (e.g., Cs₂CO₃, 2.0 eq) and a suitable solvent (e.g., 1,4-dioxane).

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Monitor for completion by LC-MS.

  • After cooling, filter the reaction mixture through celite and concentrate the filtrate.

  • Purify by column chromatography to obtain the Boc-protected coupled product.

Step 3: Boc Deprotection

  • Dissolve the purified product from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

Step 4: Acylation with Acryloyl Chloride

  • Dissolve the crude amine salt from Step 3 in DCM and cool to 0 °C.

  • Add DIPEA (3.0 eq) to neutralize the salt.

  • Slowly add acryloyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the final compound using preparative High-Performance Liquid Chromatography (HPLC) to yield the target molecule.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., BTK)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

  • Recombinant human BTK enzyme

  • ATP and a suitable peptide substrate

  • Test compound stock solution (in DMSO)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the BTK enzyme to all wells except the negative controls.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's instructions.

  • Read the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 4-(piperidin-3-yl)pyrimidine scaffold is a clinically validated and highly adaptable core for the development of potent and selective kinase inhibitors. Its success in targeting enzymes like BTK and JAK has led to significant advances in the treatment of cancers and autoimmune diseases. Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: Designing inhibitors that can distinguish between closely related kinases to minimize off-target effects and improve safety profiles.[17]

  • Overcoming Drug Resistance: Developing next-generation analogs that are active against mutant forms of kinases that confer resistance to current therapies.

  • Dual-Target Inhibitors: Exploring the potential of single molecules to inhibit multiple nodes in a disease-relevant pathway, which may offer enhanced efficacy or a strategy to combat resistance.[11][18]

By combining innovative synthetic chemistry, rigorous biological evaluation, and a deep understanding of kinase biology, the 4-(piperidin-3-yl)pyrimidine scaffold will undoubtedly continue to be a rich source of novel therapeutics for years to come.

References

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. ResearchGate. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Institutes of Health. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. Available at: [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. PubMed Central. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

  • Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof. Google Patents.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. Available at: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. ResearchGate. Available at: [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Janus kinase inhibitor. Wikipedia. Available at: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed Central. Available at: [Link]

  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]

  • Overview of Bruton's tyrosine kinase (BTK) inhibitors in chronic lymphocytic leukemia. Vimeo. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. Available at: [Link]

  • Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death. FDA. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(Piperidin-3-yl)pyrimidine

Abstract This application note details a robust, scalable synthetic route for 4-(piperidin-3-yl)pyrimidine , a privileged scaffold in kinase inhibitor and GPCR ligand discovery. Unlike the more common 4-isomer, the 3-sub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable synthetic route for 4-(piperidin-3-yl)pyrimidine , a privileged scaffold in kinase inhibitor and GPCR ligand discovery. Unlike the more common 4-isomer, the 3-substituted piperidine offers unique vector orientation for structure-activity relationship (SAR) exploration. The protocol prioritizes a modern sp²-sp³ Suzuki-Miyaura cross-coupling strategy, utilizing commercially available N-Boc-3-piperidineboronic acid pinacol ester. This direct approach minimizes step count compared to traditional reduction routes while maintaining high regioselectivity.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on forming the C–C bond between the electron-deficient pyrimidine ring (C4) and the hindered secondary alkyl center of the piperidine (C3).

Key Challenges:

  • Regioselectivity: The 4-position of pyrimidine is highly reactive toward nucleophilic aromatic substitution (

    
    ), but we require a Carbon-Carbon bond formation.
    
  • 
    -Hydride Elimination:  Coupling at an 
    
    
    
    center carries the risk of
    
    
    -hydride elimination in the organometallic intermediate. We mitigate this by using bidentate ligands (dppf) and specific boronate esters.
Diagram 1: Retrosynthetic Logic (DOT)

RetroSynthesis Target Target: 4-(Piperidin-3-yl)pyrimidine Intermediate Intermediate: N-Boc-4-(piperidin-3-yl)pyrimidine Target->Intermediate Deprotection (Acid) Coupling Disconnection: Suzuki-Miyaura (sp2-sp3) Intermediate->Coupling C-C Bond Formation SM1 Partner A: 4-Chloropyrimidine Coupling->SM1 SM2 Partner B: N-Boc-3-piperidine boronic acid pinacol ester Coupling->SM2

Caption: Retrosynthetic disconnection revealing the convergent Suzuki coupling strategy.

Experimental Protocol

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][2]RoleCAS No.
4-Chloropyrimidine HCl 150.991.0Electrophile14212-24-9
N-Boc-3-piperidineboronic acid pinacol ester 311.231.2Nucleophile1048970-17-7
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.05Catalyst95464-05-4
Potassium Carbonate (K₂CO₃) 138.213.0Base584-08-7
1,4-Dioxane --Solvent123-91-1
Water --Co-solvent7732-18-5

Critical Note on Starting Material: 4-Chloropyrimidine is often supplied as the hydrochloride salt. The extra equivalent of base accounts for neutralizing this salt in situ. If using the free base (liquid), reduce base loading to 2.0 equiv.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Chloropyrimidine HCl (1.0 eq) and N-Boc-3-piperidineboronic acid pinacol ester (1.2 eq).

  • Solvent Addition: Add 1,4-Dioxane (10 mL per mmol substrate) and Water (2 mL per mmol substrate). The 5:1 ratio is crucial for solubilizing the inorganic base while maintaining organic solubility.

  • Degassing (Essential): Sparge the mixture with Argon or Nitrogen gas for 10-15 minutes. Oxygen is the primary cause of catalyst death and homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (5 mol%) and K₂CO₃ (3.0 eq) quickly.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere for 4–16 hours. Monitor by LCMS for the disappearance of the chloropyrimidine (m/z ~115) and appearance of the product (m/z ~264 for [M+H-Boc]+ or 364 [M+H]+).

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite® to remove Palladium black; wash with Ethyl Acetate (EtOAc).

    • Dilute filtrate with water and extract with EtOAc (3x).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: 0–60% Ethyl Acetate in Hexanes.

    • Observation: The product is typically a viscous oil or low-melting solid.

Step 2: Boc-Deprotection & Salt Formation

Objective: Isolation of 4-(piperidin-3-yl)pyrimidine hydrochloride.

  • Dissolution: Dissolve the intermediate from Step 1 in 1,4-Dioxane (5 mL/mmol) or DCM .

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise at 0 °C.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Checkpoint: CO₂ gas evolution will be observed. A white precipitate (the product salt) often forms.

  • Isolation:

    • Dilute with diethyl ether (Et₂O) to maximize precipitation.

    • Filter the solid under nitrogen (hygroscopic warning).

    • Wash the cake with Et₂O.

  • Drying: Dry under high vacuum at 40 °C to yield the dihydrochloride salt.

Workflow & Purification Logic

Diagram 2: Experimental Workflow (DOT)

Workflow Start Crude Reaction Mixture (Step 1) Filter Celite Filtration (Remove Pd) Start->Filter Extract Aq. Workup (EtOAc / H2O) Filter->Extract Chrom Flash Chromatography (0-60% EtOAc/Hex) Extract->Chrom Intermed Pure Boc-Intermediate Chrom->Intermed Deprotect HCl / Dioxane (Step 2) Intermed->Deprotect Precip Precipitation w/ Et2O Deprotect->Precip Final Final Product (HCl Salt) Precip->Final

Caption: Step-by-step isolation and purification workflow.

Analytical Characterization (Expected)

Intermediate (N-Boc-protected):

  • ¹H NMR (400 MHz, CDCl₃):

    
     9.10 (d, 1H, Py-H2), 8.65 (d, 1H, Py-H6), 7.20 (dd, 1H, Py-H5), 4.10 (br, 1H), 2.90 (m, 2H), 2.75 (tt, 1H, CH-Py), 2.10 (m, 1H), 1.80–1.50 (m, 4H), 1.45 (s, 9H, Boc).
    
  • LCMS: ESI+ m/z 308.1 [M+H-tBu]⁺ (fragmentation common for Boc).

Final Product (HCl Salt):

  • ¹H NMR (400 MHz, D₂O):

    
     9.25 (s, 1H), 8.80 (d, 1H), 7.95 (d, 1H), 3.60 (m, 1H), 3.45 (m, 1H), 3.30 (m, 1H), 3.05 (m, 2H), 2.20 (m, 1H), 2.00–1.80 (m, 3H).
    
  • LCMS: ESI+ m/z 164.1 [M+H]⁺.

Troubleshooting & Expert Insights

Low Yield in Coupling?

If the direct


 coupling yields <40%, the issue is likely slow transmetalation or protodeboronation.
  • Solution A (Catalyst Switch): Switch to Pd(dtbpf)Cl₂ or XPhos Pd G3 . These electron-rich ligands accelerate oxidative addition and stabilize the

    
     coupling.
    
  • Solution B (Alternative Route): Use N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester . This forms an alkene intermediate (Suzuki

    
    ), which is generally higher yielding. Follow this with Pd/C hydrogenation to reduce the double bond.
    
Instability of 4-Chloropyrimidine

4-Chloropyrimidine is prone to hydrolysis and degradation.

  • Storage: Store the HCl salt at -20 °C under argon.

  • Handling: Do not leave the free base in water for extended periods; perform the extraction quickly or keep the reaction mixture basic.

Regioisomer Contamination

Commercial boronate esters can sometimes contain small amounts of the 4-isomer.

  • Verification: Always check the aromatic region of the NMR. The 3-substituted piperidine will show a distinct splitting pattern for the methine proton attached to the pyrimidine ring (typically a triplet of triplets or multiplet around 2.8–3.0 ppm).

References

  • Suzuki-Miyaura Coupling of Chloropyrimidines: Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry. Link

  • Boronate Reagent Data: Sigma-Aldrich. N-Boc-piperidine-4-boronic acid pinacol ester (Analogous Reagent Data). Link

  • Tetrahydropyridine Alternative Route: Occhiato, E. G., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Journal of Organic Chemistry. Link

  • General Pyrimidine Synthesis: BenchChem. Application Notes for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. Link

Sources

Application

Application Note: Strategic Purification Protocols for 4-(Piperidin-3-yl)pyrimidine

Executive Summary 4-(Piperidin-3-yl)pyrimidine is a critical heterocyclic building block, frequently employed in the synthesis of JAK inhibitors (e.g., ruxolitinib analogs) and other kinase-targeting small molecules. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-3-yl)pyrimidine is a critical heterocyclic building block, frequently employed in the synthesis of JAK inhibitors (e.g., ruxolitinib analogs) and other kinase-targeting small molecules. Its purification presents distinct challenges due to the high basicity of the secondary piperidine amine (


) and the polarity of the pyrimidine ring.

Standard silica chromatography often results in irreversible adsorption or severe peak tailing ("streaking") due to acid-base interactions with silanol groups. Furthermore, as this intermediate is often synthesized via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), residual metal contamination is a critical quality attribute (CQA) that must be controlled.

This guide details three validated purification workflows: Acid-Base Extraction , Modified Flash Chromatography , and Metal Scavenging , ensuring high purity (>98%) and regulatory compliance regarding elemental impurities.

Physicochemical Profile & Challenges

PropertyValue / CharacteristicImpact on Purification
Molecular Weight 163.22 g/mol Low MW implies high volatility in free base form; caution during rotary evaporation.
Basicity (

)
Piperidine NH: ~11.0Pyrimidine N: ~1.3The secondary amine is strongly basic, necessitating pH > 12 for extraction into organic phase.
Polarity Moderate to HighHigh affinity for silica; requires polar mobile phases (MeOH/DCM).
Solubility Soluble in MeOH, DMSO, DCM.Water soluble at pH < 10.Ideal for reverse-phase or aqueous workup, but complicates extraction if pH is not strictly controlled.

Protocol A: Acid-Base Extraction (The "Workhorse" Method)

Objective: Bulk removal of non-basic impurities (unreacted boronic acids, neutral coupling partners) and inorganic salts.

Mechanistic Logic

By exploiting the significant


 difference between the piperidine nitrogen and neutral impurities, we can toggle the molecule's solubility. At pH 2, the molecule is protonated (water-soluble); at pH 12, it is the free base (organic-soluble).
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in 1N HCl (10 mL/g of crude). Verify pH is < 2.

  • Organic Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) (

    
     mL/g).
    
    • Result: Neutral and acidic impurities partition into the EtOAc (discard). The product remains in the aqueous phase.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6N NaOH dropwise with stirring until pH > 12.

    • Observation: The solution may become cloudy as the free base oils out.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

    
     mL/g).
    
    • Note: DCM is preferred over EtOAc for the free base due to better solubility of the polar heterocycle.

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

ExtractionLogic Start Crude Reaction Mixture Acidify Dissolve in 1N HCl (pH < 2) Start->Acidify Wash Wash with EtOAc Acidify->Wash Discard Discard Organic Layer (Neutrals/Acids) Wash->Discard Organic Phase AqLayer Aqueous Layer (Product as Salt) Wash->AqLayer Aqueous Phase Basify Basify with 6N NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Free Base (Oil/Solid) Extract->Final

Figure 1: Acid-base extraction logic targeting the basicity of the piperidine ring.

Protocol B: Modified Flash Chromatography

Objective: Separation of regioisomers or polar impurities that co-extract with the amine.

The "Silica Problem"

Standard silica gel (


) possesses acidic silanol groups (

). Basic amines hydrogen bond strongly to these sites, causing peak broadening (tailing) and irreversible loss of mass.
Solution: Mobile Phase Modifiers

We utilize a basic modifier (Ammonium Hydroxide or Triethylamine) to deprotonate the silanols and compete for binding sites, allowing the product to elute as a sharp band.

Recommended Solvent System

DCM : MeOH :


 (25% aq) 
  • Base Gradient: 98:2:0.2

    
     90:10:1
    
  • Preparation: Premix the MeOH and

    
     separately before adding to DCM to prevent miscibility issues.
    
Step-by-Step Protocol
  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the starting mobile phase containing the base. This "neutralizes" the silica acidity before the sample touches it.

  • Loading: Dissolve the crude amine in a minimum volume of DCM. If solubility is poor, use a "dry load" technique (adsorb onto Celite or amine-functionalized silica).

  • Elution: Run the gradient.

    • 0–5 min: 100% DCM (elutes non-polar grease).

    • 5–20 min: Ramp to 95:5:0.5 (DCM:MeOH:

      
      ).
      
    • 20–30 min: Hold at 90:10:1.

  • Detection: Monitor at 254 nm (pyrimidine absorption). Stain TLC with Ninhydrin (stains secondary amine red/purple).

Protocol C: Palladium Scavenging (Pharma Compliance)

Objective: Reduce residual Pd from >1000 ppm to <10 ppm (ICH Q3D guidelines).

Coupling reactions (e.g., Suzuki) used to attach the pyrimidine to the piperidine ring often leave Pd residues. Standard crystallization is rarely sufficient.

Comparison of Scavengers
MethodReagentEfficacyProtocol Notes
Adsorption Activated Carbon (e.g., Darco KB-B)ModerateCheap.[1] Requires high temperature (50°C) and filtration over Celite.
Chelation SiliaMetS® Thiol (SiliCycle)High Specific for Pd(II) and Pd(0). Best for final polishing.
Complexation Trimercaptotriazine (TMT)HighForms insoluble Pd-TMT precipitate. Filter off.
Preferred Protocol: Thiol-Silica Scavenging
  • Dissolution: Dissolve 10 g of crude product in 100 mL THF or MeOH.

  • Addition: Add SiliaMetS® Thiol (0.5 equivalents relative to expected Pd content, or 10 wt% of crude).

  • Incubation: Stir at 40°C for 4 hours.

  • Filtration: Filter the suspension through a 0.45

    
     filter or a pad of Celite to remove the silica-bound Pd.
    
  • Analysis: Test filtrate via ICP-MS. If Pd > 10 ppm, repeat.

Protocol D: Salt Formation (Final Stabilization)

Objective: Convert the likely oily/hygroscopic free base into a stable, crystalline solid.

The dihydrochloride salt is the industry standard for piperidine-pyrimidines.

  • Dissolve: Dissolve the purified free base in Ethanol (EtOH) or Dioxane (5 mL/g).

  • Acidify: Cool to 0°C. Add 4M HCl in Dioxane (2.2 equivalents) dropwise.

  • Precipitate:

    • Scenario A: Solids form immediately. Stir for 1 hour.

    • Scenario B: No solids. Slowly add Diethyl Ether (

      
      )  as an antisolvent until turbid.
      
  • Isolate: Filter the white solid under Nitrogen (hygroscopic protection). Wash with cold

    
    . Dry in a vacuum oven at 40°C.
    

Quality Control & References

Analytical Checkpoints
  • HPLC: Use a high-pH resistant column (e.g., XBridge C18) with Ammonium Bicarbonate buffer (pH 10) to ensure the amine is unprotonated and elutes with good peak shape.

  • NMR: Check for the disappearance of the

    
     proton shift if salt formation is successful.
    
  • Chirality: If the 3-position is chiral (R or S), use Chiral HPLC (e.g., Chiralpak AD-H) with Hexane:IPA:DEA (Diethylamine) to determine enantiomeric excess (ee).

References
  • Chemical Profile: 4-(Piperidin-3-yl)pyrimidine Properties and Synblock Data. Synblock. Link

  • Amine Chromatography: Purification of ionizable organic amine compounds using flash chromatography. Biotage Application Notes. Link

  • Pd Scavenging: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development (ACS). Link

  • Salt Crystallization: Process for resolving chiral piperidine alcohol and synthesis of pyrimidine derivatives. US Patent 20080051579A1. Link

  • General Methodology: Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Link

Sources

Method

"4-(Piperidin-3-yl)pyrimidine" in cancer cell line studies

Application Note: The 4-(Piperidin-3-yl)pyrimidine Scaffold in Oncology From Fragment-Based Screening to Kinase Inhibitor Profiling[1] Executive Summary Topic: Utilization of the 4-(Piperidin-3-yl)pyrimidine scaffold (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The 4-(Piperidin-3-yl)pyrimidine Scaffold in Oncology From Fragment-Based Screening to Kinase Inhibitor Profiling[1]

Executive Summary

Topic: Utilization of the 4-(Piperidin-3-yl)pyrimidine scaffold (CAS 1185194-36-8) in cancer drug discovery.[1] Context: This bicyclic heterocycle serves as a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1] It mimics the adenine ring of ATP, making it a critical building block for designing Type I and Type II kinase inhibitors, particularly targeting ERK1/2 , CDK , and MNK pathways. Scope: This guide details the chemical handling, biophysical screening (Target Engagement), and cellular profiling protocols required to validate compounds derived from this core against cancer cell lines.

Chemical Biology & Mechanism of Action

The "Hinge Binder" Concept

The 4-(Piperidin-3-yl)pyrimidine moiety is engineered to interact with the ATP-binding pocket of protein kinases.[1][2]

  • Pyrimidine Ring: Acts as the hydrogen bond acceptor/donor system that mimics the N1 and N6 of adenine, forming crucial hydrogen bonds with the kinase "hinge" region (e.g., Met residue in ERKs).

  • Piperidine Ring: Provides a solubilizing vector and a handle for derivatization (e.g., amide coupling) to access the ribose-binding pocket or the solvent-exposed front pocket, improving potency and selectivity.[1]

Target Pathway: MAPK/ERK Signaling This scaffold is frequently employed to develop inhibitors for the MAPK pathway, often upregulated in melanoma (BRAF mutations) and colorectal cancer (KRAS mutations).[1]

MAPK_Pathway GF Growth Factors (EGF/PDGF) RTK RTK (EGFR) GF->RTK Activation RAS RAS (KRAS/NRAS) RTK->RAS GRB2/SOS RAF RAF (BRAF V600E) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK p-MEK ERK ERK1/2 (Target of Scaffold) MEK->ERK p-ERK (Thr202/Tyr204) Nuc Nucleus (Transcription Factors) ERK->Nuc Translocation Prolif Cell Proliferation & Survival Nuc->Prolif Gene Expression Inhibitor 4-(Piperidin-3-yl)pyrimidine Derivatives Inhibitor->ERK ATP Competition

Figure 1: The MAPK signaling cascade.[1][3] The scaffold targets the ATP-pocket of ERK1/2, preventing phosphorylation of downstream nuclear targets.[1]

Chemical Handling & Stability

Compound Identity:

  • Name: 4-(Piperidin-3-yl)pyrimidine[1][4][5]

  • CAS: 1185194-36-8[1][4]

  • Molecular Weight: 163.22 g/mol (Free base) / ~236.14 g/mol (Dihydrochloride salt)[1]

  • pKa: ~9-10 (Piperidine nitrogen), making it highly basic.[1]

Preparation Protocol:

  • Solvent Choice: The dihydrochloride salt is highly water-soluble but may require buffering for cellular assays.[1]

    • Stock Solution: Dissolve in DMSO (up to 100 mM) or Water (up to 50 mM).[1]

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • pH Adjustment: If using the HCl salt in high concentrations (>100 µM) for fragment screening, ensure the assay buffer (e.g., PBS or HEPES) has sufficient capacity to maintain pH 7.4, or neutralize with equimolar NaOH before addition.

Application Note: Fragment-Based Screening (Biophysical)

Objective: To confirm the fragment binds to the kinase target (e.g., ERK2) before chemical optimization.

Method: Surface Plasmon Resonance (SPR) Unlike high-affinity drugs (nM potency), this fragment likely has low affinity (µM-mM range).[1] Standard IC50 assays may fail.[1]

Protocol:

  • Sensor Chip: Immobilize biotinylated ERK2 protein on a Streptavidin (SA) chip.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.[1]4) + 1% DMSO.[1]

  • Injection: Inject the fragment at concentrations ranging from 10 µM to 1 mM (2-fold dilution series).

  • Analysis:

    • Observe "Square-wave" sensorgrams (fast on/fast off rates are typical for fragments).[1]

    • Calculate

      
       using steady-state affinity fitting, not kinetic fitting.
      
    • Success Criteria: A clear dose-dependent response curve with a calculated Ligand Efficiency (LE) > 0.3.

Protocol: Cellular Profiling of Derivatives

Objective: To evaluate the antiproliferative potency of lead compounds derived from the scaffold against cancer cell lines.

Cell Line Selection:

  • A375 (Melanoma): BRAF V600E mutant (High MAPK activity).[1] Positive Control.

  • HT-29 (Colorectal): BRAF V600E mutant.[1] Positive Control.

  • SK-MEL-2 (Melanoma): NRAS mutant.[1]

  • HUVEC (Normal): Negative Control for toxicity.[1]

Assay: Cell Viability (CellTiter-Glo®)

Step-by-Step Workflow:

  • Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Seed 3,000 - 5,000 cells/well in 96-well white-walled plates in 90 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a 1000x stock of the derivative in DMSO.

    • Perform a 1:3 serial dilution (9 points).[1] Top concentration: 10 µM (for potent leads) or 100 µM (for early hits).[1]

    • Add 10 µL of 10x intermediate solution to cells (Final DMSO = 0.1%).

    • Include Staurosporine (1 µM) as a kill control and DMSO-only as a vehicle control.[1]

  • Incubation:

    • Incubate for 72 hours .

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent.[1] Shake for 2 min.

    • Incubate 10 min (dark).

    • Measure Luminescence (RLU).[1]

Data Analysis Table (Example):

Compound ID Core Scaffold R-Group (Piperidine N) A375 IC50 (nM) HT-29 IC50 (nM) HUVEC IC50 (nM) Selectivity Index
Frag-001 4-(Pip-3-yl)pyr H (Parent) >100,000 >100,000 >100,000 N/A
Lead-A 4-(Pip-3-yl)pyr 3-Cl-Benzamide 450 620 >10,000 >20x
Lead-B 4-(Pip-3-yl)pyr Acrylamide (Covalent) 12 15 800 66x

| Ulixertinib | (Reference) | (Complex) | 0.3 | 0.5 | >500 | >1000x |[1][6][7]

Protocol: Target Engagement (Western Blot)

Objective: To prove that cell death is caused by MAPK pathway inhibition (On-Target Effect).[1]

Biomarkers:

  • pERK1/2 (Thr202/Tyr204): Readout of MEK inhibition (upstream). Note: ERK inhibitors often cause a feedback INCREASE in pERK due to loss of negative feedback, unless they are covalent or prevent phosphorylation.

  • pRSK (Ser380): Direct downstream substrate of ERK.[1] This is the best marker for ERK inhibition.

  • DUSP6: Phosphatase regulated by ERK activity (levels drop upon inhibition).[1]

Workflow:

  • Treatment: Treat A375 cells with compound at 1x, 5x, and 10x IC50 for 2 hours.

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).[1]

  • Blotting:

    • Load 20 µg protein/lane.[1]

    • Primary Ab: Anti-pRSK (1:1000), Anti-Total ERK (1:2000), Anti-Actin (Loading Control).[1]

  • Interpretation:

    • Effective Inhibitor: Dose-dependent decrease in pRSK signal.[1]

    • Ineffective/Off-Target: No change in pRSK despite cell death.

Experimental_Workflow Step1 1. Fragment Screen (SPR/NMR) Confirm Binding Step2 2. Hit Optimization (SAR Expansion) Step1->Step2 Step3 3. Cell Viability (A375/HT-29) Determine IC50 Step2->Step3 Step4 4. Target Engagement (Western Blot: pRSK) Step3->Step4

Figure 2: The critical path from scaffold validation to cellular proof-of-concept.

References

  • Structure-Based Design of ERK Inhibitors

    • Ward, R. A., et al. (2017). "Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of ERK1/2." Journal of Medicinal Chemistry.
    • Relevance: Discusses the pyrimidine-based scaffolds in ERK inhibition.
    • [1]

  • Ulixertinib (BVD-523)

    • Germann, U. A., et al. (2017). "Activity of the novel, orally bioavailable ERK1/2 inhibitor BVD-523 (ulixertinib) in models of MAPK pathway-dependent cancers."[1] Molecular Cancer Therapeutics.[1]

    • Relevance: Establishes the cellular profiling benchmarks (A375, pRSK markers) for this class of inhibitors.
  • Fragment-Based Drug Discovery (FBDD)

    • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Drug Discovery."[1] Journal of Medicinal Chemistry.

    • Relevance: Methodologies for screening low-affinity scaffolds like 4-(piperidin-3-yl)pyrimidine.[1]

    • [1]

  • Scaffold Chemical Data

    • PubChem Compound Summary for CID 11719003 (Ulixertinib) and related substructures.[1]

    • [1]

Disclaimer: This guide is for research purposes only. 4-(Piperidin-3-yl)pyrimidine is a chemical intermediate and not a clinically approved drug.[1] Always consult Safety Data Sheets (SDS) before handling.

Sources

Application

Application Note: SAR Development for 4-(Piperidin-3-yl)pyrimidine Scaffolds

Abstract The 4-(piperidin-3-yl)pyrimidine motif represents a "privileged scaffold" in modern drug discovery, serving as a core pharmacophore in inhibitors for Dual Leucine Zipper Kinase (DLK) , Cyclin-Dependent Kinases (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(piperidin-3-yl)pyrimidine motif represents a "privileged scaffold" in modern drug discovery, serving as a core pharmacophore in inhibitors for Dual Leucine Zipper Kinase (DLK) , Cyclin-Dependent Kinases (CDK) , and Lysine-Specific Demethylase 1 (LSD1) . Its unique topology—linking a heteroaromatic ring (pyrimidine) with a saturated, chiral heterocycle (piperidine)—offers distinct vectors for modulating solubility, metabolic stability, and target selectivity. This guide outlines a robust Structure-Activity Relationship (SAR) development strategy, including validated synthetic protocols, chiral resolution methods, and biochemical assay workflows.

Part 1: Chemical Space & Design Strategy

The Scaffold Architecture

The 4-(piperidin-3-yl)pyrimidine scaffold provides three critical "vectors" for chemical modification. Understanding these vectors is essential for rational drug design.

  • Vector A (Piperidine Nitrogen -

    
    ): 
    
    • Function: Solvent-exposed region; modulates physicochemical properties (logD, pKa) and pharmacokinetic (PK) profiles.

    • SAR Strategy: Derivatization via reductive amination, acylation, or sulfonation. This vector often extends into the "ribose pocket" or solvent front in kinase targets.

  • Vector B (Pyrimidine C2-Position):

    • Function: The "Hinge Binder." In kinase inhibitors, substituents here (often amines or anilines) form critical hydrogen bonds with the ATP-binding hinge region.

    • SAR Strategy: Introduction of heteroanilines or solubilizing amines via

      
       or Buchwald-Hartwig coupling.
      
  • Vector C (Chirality at Piperidine C3):

    • Function: Stereochemical selector. The (R) and (S) enantiomers often exhibit

      
      -fold differences in potency due to the specific trajectory of the piperidine ring relative to the pyrimidine.
      
    • SAR Strategy: Early resolution of enantiomers is mandatory to avoid "eutomer/distomer" confusion in biological data.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing this scaffold.

SAR_Strategy Scaffold 4-(Piperidin-3-yl)pyrimidine Core Scaffold Vector_N Vector A: Piperidine Nitrogen (Solubility/PK) Scaffold->Vector_N Vector_C2 Vector B: Pyrimidine C2 (Hinge Binding/Potency) Scaffold->Vector_C2 Vector_Chiral Vector C: C3 Chirality (Selectivity) Scaffold->Vector_Chiral Action_N1 Amide Coupling Reductive Amination Vector_N->Action_N1 Action_C2 SnAr Displacement Buchwald Coupling Vector_C2->Action_C2 Action_Chiral SFC Resolution Asymmetric Synthesis Vector_Chiral->Action_Chiral

Figure 1: Strategic decomposition of the scaffold into modifiable vectors for SAR exploration.

Part 2: Synthetic Protocols

Protocol A: Modular Assembly via Suzuki Coupling

Context: The most robust method for assembling this scaffold involves coupling a 4-chloropyrimidine with a protected 3-boronopiperidine. This avoids the harsh conditions of pyridine reduction and allows for late-stage diversification.

Reagents:

  • A: 2,4-Dichloropyrimidine (Commercial)[1]

  • B: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Boc-protected boronate)

  • Catalyst:

    
    
    
  • Base:

    
     (2M aqueous)
    

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve Reagent A (1.0 eq) and Reagent B (1.1 eq) in 1,4-Dioxane (0.1 M concentration).

  • Activation: Add

    
     (2M, 3.0 eq). Degas the solution by bubbling nitrogen for 5 minutes.
    
  • Catalysis: Add

    
     (0.05 eq). Seal the vial immediately.
    
  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Note: The C4-position of pyrimidine is more electrophilic than C2, favoring selective coupling at C4.

  • Work-up: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: 60-75% of tert-butyl 3-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate.

Protocol B: Chiral Resolution (SFC)

Context: Separating the enantiomers early prevents wasted effort on inactive isomers. Supercritical Fluid Chromatography (SFC) is the industry standard for this scaffold.

Method Parameters:

  • Instrument: Preparative SFC (e.g., Waters Prep 100).

  • Column: ChiralPak AD-H or IG (5 µm, 21 x 250 mm).

  • Mobile Phase:

    
     (80%) / Methanol + 0.1% DEA (20%).
    
  • Flow Rate: 50-70 g/min .

  • Detection: UV at 254 nm.

Validation: Inject the racemate. Two distinct peaks should elute (typically


 ~3 min and ~5 min). Collect fractions, concentrate in vacuo, and determine enantiomeric excess (ee) via analytical SFC. Acceptance Criteria:  ee > 98%.

Part 3: Biological Assay & Data Interpretation

Protocol C: Biochemical Potency Assay (Kinase Focus)

Context: Assuming the target is a kinase (e.g., DLK, CDK), the ADP-Glo™ assay is recommended for its high sensitivity and Z' factor.

Workflow:

  • Enzyme Preparation: Dilute the kinase of interest (e.g., DLK) in assay buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35).
    
  • Compound Addition:

    • Prepare 3-fold serial dilutions of the synthesized analog in DMSO.

    • Transfer 50 nL to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Reaction Initiation:

    • Add 2 µL of Enzyme solution. Incubate 15 min at RT.

    • Add 2 µL of Substrate/ATP mix (

      
       concentrations).
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence.

Data Presentation: Matched Molecular Pair (MMP) Analysis

When analyzing SAR data, present results in a table that highlights the "Cliffs" (drastic changes in activity).

Compound IDPyrimidine C2 (R1)Piperidine N (R2)ChiralityIC50 (nM)LE (Ligand Efficiency)
Ref-1 -Cl-BocRacemic>10,000N/A
ANA-01 -NH-Ph-HRacemic4500.35
ANA-02 -NH-Ph-H(S) 12 0.48
ANA-03 -NH-Ph-H(R)3,2000.21
ANA-04 -NH-Ph-CO-Me(S)80.42

Table 1: Example SAR data demonstrating the "Eutomer" effect of the (S)-enantiomer (ANA-02) and tolerance of N-acylation (ANA-04).

Part 4: Workflow Visualization

The following diagram details the integrated workflow from synthesis to data analysis.

Workflow cluster_Synth Synthesis Phase cluster_Bio Testing Phase Step1 Suzuki Coupling (2,4-dichloropyrimidine + Boc-piperidine-boronate) Step2 SFC Chiral Resolution Step1->Step2 Racemate Step3 C2-Derivatization (SnAr / Buchwald) Step2->Step3 Pure Enantiomer Step4 Deprotection (TFA/DCM) Step3->Step4 Late Stage Assay Biochemical Assay (ADP-Glo / FRET) Step4->Assay Final Compound Cell Cellular Potency (CTG / ELISA) Assay->Cell Hit Confirmation

Figure 2: Integrated workflow for the synthesis and evaluation of 4-(piperidin-3-yl)pyrimidine analogs.

References

  • Patel, S. et al. (2015). Discovery of Dual Leucine Zipper Kinase (DLK) Inhibitors with Activity in Neurodegeneration Models. Journal of Medicinal Chemistry. [Link]

  • Addie, M. et al. (2013). Discovery of AZD5363, an Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]

  • De Vicente, J. (2016). Medicinal Chemistry of DLK Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Liang, Y. et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]

  • Chu, X.J. et al. (2006). Discovery of methanone (R547), a Potent and Selective Cyclin-Dependent Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Note: 4-(Piperidin-3-yl)pyrimidine as a Kinase Hinge-Binding Fragment Probe

This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD) and Kinase Chemical Biology . It treats 4-(Piperidin-3-yl)pyrimidine not as a standalone high-potency drug, but as a Privileged Fr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Fragment-Based Drug Discovery (FBDD) and Kinase Chemical Biology . It treats 4-(Piperidin-3-yl)pyrimidine not as a standalone high-potency drug, but as a Privileged Fragment Probe —a validated chemical tool used to interrogate the druggability of ATP-binding pockets (specifically the hinge region) and to serve as a starting point for "Fragment-to-Lead" optimization.

Executive Summary

4-(Piperidin-3-yl)pyrimidine is a low-molecular-weight fragment probe (MW ~163 Da) representing a "privileged scaffold" in kinase inhibitor design. Unlike high-affinity chemical probes (e.g., Tofacitinib), this molecule is utilized in Fragment-Based Drug Discovery (FBDD) to identify and validate the "hinge-binding" capacity of novel kinase targets (e.g., MNK1/2, ROCK, PKA).

Its utility lies in its dual-functionality:

  • The Pyrimidine Ring: Acts as the primary anchor, mimicking the adenine ring of ATP to form hydrogen bonds with the kinase hinge region.

  • The Piperidine Ring (3-position): Provides a defined vector for growing the molecule into the solvent-exposed region or the ribose-binding pocket, enabling the transition from a weak binder (µM-mM range) to a potent lead (nM range).

Chemical Identity & Properties

PropertyValuebiological Relevance
IUPAC Name 4-(Piperidin-3-yl)pyrimidineCore Pharmacophore
Molecular Weight 163.22 g/mol Ideal for Fragment Screening (Rule of 3 compliant)
cLogP ~0.6High Solubility (PBS/DMSO compatible)
H-Bond Donors/Acceptors 1 / 3Hinge interaction capability
pKa (Piperidine N) ~10.8Protonated at physiological pH (Solubility + Ionic interactions)
Chirality C3 is chiral (R/S)Critical: Enantiomers project vectors differently.

Mechanism of Action: The "Hinge Binder" Concept

To use this probe effectively, one must understand its binding mode. In the ATP-binding pocket of Serine/Threonine kinases, the pyrimidine moiety typically acts as a bidentate or monodentate acceptor/donor system.

Mechanistic Pathway (DOT Diagram)

BindingMechanism Probe 4-(Piperidin-3-yl)pyrimidine (Fragment Probe) ATP_Pocket Kinase ATP Pocket (Target) Probe->ATP_Pocket Diffusion Hinge Hinge Region (Backbone Amides) Probe->Hinge H-Bonding (N1/N3 Pyrimidine) ATP_Pocket->Hinge Exposes Complex Probe-Kinase Complex (Low Affinity) Hinge->Complex Stabilization Validation X-Ray / SPR Confirmation Complex->Validation Screening Hit Optimization Vector Growth (Lead Gen) Validation->Optimization If Ligand Efficiency > 0.3

Figure 1: Mechanism of Action. The probe acts by displacing water and forming key hydrogen bonds with the kinase hinge backbone, serving as a template for further optimization.

Experimental Protocols

Protocol A: Quality Control & Solubility Assessment

Before biological screening, the integrity of the fragment must be verified, specifically the enantiomeric purity if using a chiral version.

  • Dissolution: Dissolve 10 mg of 4-(Piperidin-3-yl)pyrimidine in 100% d6-DMSO to create a 100 mM stock .

  • Solubility Check: Dilute to 1 mM in PBS (pH 7.4). Inspect for precipitation using nephelometry or visual inspection.

    • Pass Criteria: No precipitation after 2 hours at RT.

  • NMR Validation: Run a 1H-NMR to confirm the integrity of the piperidine ring (susceptible to oxidation) and the absence of residual palladium (if synthesized via Suzuki coupling).

Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

This is the Gold Standard method for detecting low-affinity fragment interactions.

Materials:

  • Biacore 8K or T200 (Cytiva).

  • Sensor Chip CM5 (Carboxylated dextran).

  • Target Protein: Biotinylated Kinase Domain (e.g., MNK1, PKA).

Step-by-Step Workflow:

  • Immobilization: Capture the biotinylated kinase on a Streptavidin (SA) chip or couple via Amine Coupling to ~2000 RU (high density is required for fragments).

  • Buffer Prep: Running buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 2% DMSO (Matched to sample).

  • Sample Prep: Prepare a concentration series of the probe: 0, 31.25, 62.5, 125, 250, 500, 1000 µM .

    • Note: High concentrations are necessary due to typical

      
       in the 100 µM – 1 mM range.
      
  • Injection:

    • Contact time: 30 seconds (Fast on/off rate expected).

    • Dissociation time: 15 seconds.

    • Flow rate: 30 µL/min.

  • Data Analysis:

    • Solvent Correction: Apply DMSO calibration curves strictly.

    • Fit: Steady-State Affinity (

      
       vs. 
      
      
      
      ) model. Do not use 1:1 Kinetic fit as kinetics are likely too fast to resolve.

Self-Validating Check:

  • Square Wave Binding: The sensorgram should look like a "square wave" (instant on, instant off). If you see slow dissociation, it suggests non-specific aggregation or super-stoichiometric binding.

Protocol C: X-Ray Crystallography Soaking (Structural Validation)

To prove the probe binds the hinge, structural data is required.

  • Crystal Growth: Grow apo-crystals of the target kinase using standard hanging drop vapor diffusion.

  • Soaking Solution: Prepare a solution containing the mother liquor + 20-50 mM 4-(Piperidin-3-yl)pyrimidine.

    • Tip: High concentration drives the equilibrium towards the bound state despite low affinity.

  • Incubation: Soak crystals for 1 hour to 24 hours. Monitor for crystal cracking (osmotic shock).

  • Harvesting: Cryo-protect (e.g., glycerol) and flash freeze in liquid nitrogen.

  • Diffraction & Refinement:

    • Collect data at a synchrotron source.

    • Look for

      
       electron density maps in the ATP pocket.
      
    • Success Metric: Clear density for the pyrimidine ring adjacent to the hinge residues (e.g., Gatekeeper residue).

Data Interpretation & "Vector" Analysis

When analyzing the results, calculate the Ligand Efficiency (LE) to determine if the probe is worth optimizing.



  • Target LE: > 0.3 kcal/mol/heavy atom.

  • Vector Analysis: Examine the position of the Piperidine Nitrogen.

    • Does it point towards the Ribose Pocket ? (Ideal for hydrophilic expansion).

    • Does it point towards the Solvent Front ? (Ideal for solubility groups).

Comparison Table: Fragment vs. Lead

Feature4-(Piperidin-3-yl)pyrimidine (Probe)Optimized Lead (Hypothetical)
Affinity (

)
100 µM - 1 mM< 10 nM
Binding Mode Hinge H-bonds onlyHinge + Hydrophobic + Salt Bridge
Selectivity Low (Binds many kinases)High (Target specific)
Role Feasibility / Starting PointBiological Tool / Drug Candidate

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Teo, T., et al. (2015). "Structural biology of the MAP kinase interacting kinase (MNK) family." Biochemical Journal. (Discusses pyrimidine scaffolds in MNK). Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Jhoti, H., et al. (2013). "The importance of 'ligand efficiency' in drug discovery." Nature Reviews Drug Discovery. Link

Disclaimer: This Application Note describes a chemical fragment used for research purposes in early-stage drug discovery. It is not intended for diagnostic or therapeutic use in humans.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Piperidin-3-yl)pyrimidine

From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(Piperidin-3-yl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Piperidin-3-yl)pyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The 2-aminopyrimidine moiety is a prevalent structural motif in numerous biologically active compounds and approved drugs, making efficient synthetic access to its derivatives crucial.[1] This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently encountered challenges to help you improve your reaction yields and streamline your workflow.

Overview of the Synthetic Challenge

The synthesis of 4-(Piperidin-3-yl)pyrimidine typically proceeds via a two-step sequence: a palladium-catalyzed cross-coupling reaction to form the C-N bond, followed by the deprotection of the piperidine nitrogen. While conceptually straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. Common issues include low conversion in the coupling step, difficult-to-remove impurities, and degradation during the final deprotection.

This guide will focus on a common and effective synthetic route, as outlined below, and address the critical parameters for success at each stage.

General Synthetic Workflow

The primary strategy involves the coupling of a protected piperidine derivative with a halosubstituted pyrimidine, followed by removal of the protecting group. The use of a tert-butoxycarbonyl (Boc) protecting group is widespread due to its stability and reliable cleavage under acidic conditions.[2]

Synthetic_Workflow cluster_0 Step 1: C-N Cross-Coupling cluster_1 Step 2: Deprotection A tert-butyl 3-aminopiperidine-1-carboxylate C tert-butyl 3-(pyrimidin-4-ylamino)piperidine-1-carboxylate A->C Pd Catalyst Ligand, Base B 4-Chloropyrimidine B->C D 4-(Piperidin-3-yl)pyrimidine (Final Product) C->D Acid (TFA or HCl) Troubleshooting_Coupling start Low Yield in Buchwald-Hartwig Coupling q1 Is the reaction completely anhydrous? start->q1 s1 Dry solvents and reagents. Use inert atmosphere (N₂/Ar). q1->s1 No q2 What ligand are you using? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run optimized reaction. Monitor by TLC/LC-MS. s1->end_node s2 Switch to a bulky, electron-rich ligand like Xantphos or XPhos. q2->s2 Other q3 What base are you using? q2->q3 Xantphos/XPhos a2_xantphos Xantphos/XPhos a2_other Other (e.g., PPh₃) s2->end_node s3 Switch to a stronger, non-nucleophilic base like NaOtBu or K₃PO₄. q3->s3 Weaker q3->end_node Strong a3_strong Strong (NaOtBu) a3_weak Weaker (K₂CO₃, Et₃N) s3->end_node

Sources

Optimization

Overcoming "4-(Piperidin-3-yl)pyrimidine" solubility issues

Welcome to the technical support guide for 4-(Piperidin-3-yl)pyrimidine. This resource is designed for researchers, medicinal chemists, and formulation scientists to proactively address and resolve solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Piperidin-3-yl)pyrimidine. This resource is designed for researchers, medicinal chemists, and formulation scientists to proactively address and resolve solubility challenges encountered during experimental work. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing low solubility with 4-(Piperidin-3-yl)pyrimidine in my aqueous buffer. What are the primary reasons for this?

A1: The solubility behavior of 4-(Piperidin-3-yl)pyrimidine is dictated by its chemical structure, which features both a piperidine ring and a pyrimidine ring. While piperidine itself is miscible with water, derivatives can exhibit poor solubility[1][2]. The primary reasons for this are:

  • High Crystal Lattice Energy: The compound may exist as a highly ordered, stable crystalline solid. Significant energy is required to break this crystal lattice before the individual molecules can be solvated by water. This is a common issue with piperidine intermediates and other crystalline compounds[2][3].

  • pH-Dependent Ionization: The molecule contains basic nitrogen atoms in both the piperidine (pKa ≈ 11.1) and pyrimidine moieties[1]. In neutral or alkaline aqueous solutions (pH ≥ 7), the molecule will be predominantly in its neutral, un-ionized form. This uncharged state is typically less water-soluble than its ionized (protonated) counterpart[4][5].

  • Molecular Hydrophobicity: While the nitrogen atoms add polarity, the overall carbon scaffold contributes to the molecule's hydrophobicity, which can limit its interaction with water molecules.

Q2: What is the most critical first step I should take to improve the solubility of 4-(Piperidin-3-yl)pyrimidine in an aqueous medium?

A2: The most critical and impactful first step is pH adjustment . Given the basic nature of the molecule, its aqueous solubility is highly dependent on pH[4]. By lowering the pH of your solvent, you protonate the basic nitrogen atoms, forming a more polar, charged species (in situ salt formation) that is significantly more soluble in water. The relationship between pH, pKa, and the ratio of ionized to un-ionized species is a fundamental principle governing the solubility of ionizable drugs[5][6].

Q3: I am preparing a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. What is happening?

A3: This is a classic problem of compound "crashing out" and occurs when the final concentration of the organic co-solvent (in this case, DMSO) in the aqueous buffer is too low to maintain the solubility of the compound. Your high-concentration DMSO stock keeps the compound dissolved by creating a favorable organic environment. When you perform a large dilution into an aqueous buffer, the solvent environment abruptly changes from primarily organic to primarily aqueous. The compound's solubility in this new, highly aqueous environment is much lower, causing it to precipitate. This highlights the importance of carefully considering the final solvent composition in your experiment.

Troubleshooting & Optimization Guide

This section provides a systematic approach to diagnosing and solving solubility issues. Follow the decision workflow below to identify the best strategy for your specific experimental context.

G cluster_start Initial Observation cluster_aqueous Aqueous Systems (e.g., Buffers) cluster_cosolvent Co-Solvent Systems cluster_advanced Advanced Formulation start Compound fails to dissolve or precipitates upon dilution is_aqueous Is the final solvent >99% aqueous? start->is_aqueous ph_adjust Strategy 1: pH Adjustment is_aqueous->ph_adjust Yes is_cosolvent Can the experiment tolerate an organic co-solvent (e.g., DMSO, Ethanol)? is_aqueous->is_cosolvent No salt_form Strategy 2: Salt Formation ph_adjust->salt_form If insufficient or pH control is critical complexation Strategy 3: Complexation (Cyclodextrins) salt_form->complexation If salt stability is an issue cosolvent_opt Strategy 4: Co-solvent Optimization is_cosolvent->cosolvent_opt Yes is_solid Is this for a solid dosage form or require significant enhancement? is_cosolvent->is_solid No asd Strategy 5: Amorphous Solid Dispersion is_solid->asd Yes particle_size Strategy 6: Particle Size Reduction asd->particle_size Alternative/Complementary

Caption: Expected pH-solubility profile for a basic compound.

Protocol 2: Co-Solvent Titration for Stock Solution Optimization

Objective: To find the minimum percentage of an organic co-solvent required to dissolve the compound at a target concentration.

Methodology:

  • Target Concentration: Define the target concentration for your stock solution (e.g., 10 mM).

  • Initial Solvent: Start with 100% aqueous buffer in a clear vial.

  • Compound Addition: Add the required mass of 4-(Piperidin-3-yl)pyrimidine to achieve the target concentration. The compound will likely not dissolve.

  • Titration: While vortexing or stirring, add the chosen co-solvent (e.g., DMSO) dropwise or in small, precise increments (e.g., 1-2% of the total volume at a time).

  • Observation: Continue adding the co-solvent until all solid material is fully dissolved.

  • Calculation: Record the final volume of co-solvent and the total volume of the solution. Calculate the final percentage (v/v) of the co-solvent. This is the minimum percentage required to solubilize your compound at that concentration. It is advisable to add a small excess (e.g., an additional 5%) to ensure robustness.

References

  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

  • Gaudio, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • NIH. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]

  • NIH. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(3R)-piperidin-3-yl]oxypyrimidine. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]

  • ResearchGate. (2025). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]

  • SciSpace. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

  • PubMed Central. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • Preprints.org. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2012). pH-dependent solubility of indomethacin-saccharin and carbamazepine-saccharin cocrystals in aqueous media. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2024). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Retrieved from [Link]

  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Excipients That Facilitate Amorphous Drug Stabilization. Retrieved from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

Sources

Troubleshooting

"4-(Piperidin-3-yl)pyrimidine" reaction by-product analysis

This technical guide is structured as a specialized support resource for researchers encountering challenges in the synthesis and analysis of 4-(Piperidin-3-yl)pyrimidine . It focuses on the most prevalent industrial rou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers encountering challenges in the synthesis and analysis of 4-(Piperidin-3-yl)pyrimidine . It focuses on the most prevalent industrial route: Suzuki-Miyaura cross-coupling followed by Heterogeneous Hydrogenation , identifying specific impurity profiles and remediation strategies.

Executive Summary & Reaction Architecture

The Molecule: 4-(Piperidin-3-yl)pyrimidine is a critical pharmacophore found in JAK inhibitors (e.g., Tofacitinib analogs) and PI3K


 inhibitors. Its synthesis is deceptive; while the connectivity is simple, the impurity profile is complex due to regioselectivity issues on the pyrimidine ring and partial reduction states of the piperidine ring.

The Standard Route:

  • Step 1 (Coupling): Suzuki-Miyaura coupling of 4-chloropyrimidine with 3-pyridylboronic acid.

  • Step 2 (Reduction): Catalytic hydrogenation of the pyridine moiety to the piperidine ring (usually as a salt).

Master Workflow & Impurity Map

The following diagram maps the "Happy Path" (Green) against critical failure modes (Red/Orange) where by-products are generated.

ReactionPathway Start 4-Chloropyrimidine + 3-Pyridylboronic Acid Imp_Dehalo Impurity A: Unsubstituted Pyrimidine (Hydrodehalogenation) Start->Imp_Dehalo Pd, H-source Side Rxn Imp_Regio Impurity B: 2-(3-Pyridyl)pyrimidine (Regioisomer) Start->Imp_Regio Steric/Electronic Mismatch Imp_Deboron Impurity C: Pyridine (Protodeboronation) Start->Imp_Deboron Hydrolysis Intermediate Intermediate: 4-(3-Pyridyl)pyrimidine Start->Intermediate Pd(PPh3)4, Na2CO3 Suzuki Coupling Imp_Partial Impurity D: Tetrahydropyridine (Incomplete Reduction) Intermediate->Imp_Partial Stalled Rxn Imp_Over Impurity E: Ring Opening (Over-reduction) Intermediate->Imp_Over High Temp/Press Product Target: 4-(Piperidin-3-yl)pyrimidine (Racemate) Intermediate->Product H2, PtO2/AcOH Hydrogenation

Figure 1: Critical Control Points (CCPs) in the synthesis of 4-(Piperidin-3-yl)pyrimidine. Impurities A-C arise during coupling; D-E arise during reduction.

Phase 1: Suzuki Coupling Troubleshooting

Reaction: 4-Chloropyrimidine + 3-Pyridylboronic acid


 4-(3-Pyridyl)pyrimidine

Users frequently report low yields or difficult purifications in this step. The electron-deficient nature of pyrimidine makes the C-Cl bond reactive, but also prone to side reactions.

Diagnostic Table: Coupling Impurities
Impurity TypeLC-MS SignatureCauseRemediation
Hydrodehalogenation

(Mass of Pyrimidine)

-Hydride elimination from Pd-intermediate; excess alcohol solvent.
Switch to aprotic solvents (Dioxane/Toluene). Reduce catalyst loading.
Protodeboronation Mass of Pyridine (volatile)Hydrolysis of boronic acid before transmetallation.Use anhydrous bases (

) or switch to Boronic Esters (Pinacol).
Homocoupling

(Bi-pyrimidine)
Oxidative coupling of two halides.Ensure strict

-free conditions (sparge with Argon).
Regioisomer (C2) Same Mass as ProductCompetitive coupling at C2 (if using 2,4-dichloropyrimidine).Lower temperature.[1] Use sterically bulky ligands (

vs.

).[2]
FAQ: Coupling Issues

Q: I see a significant peak at M-34 (loss of Cl, gain of H). Is my catalyst dead? A: No, your catalyst is likely too active in a protic environment. This is Hydrodehalogenation .

  • Mechanism: Palladium inserts into the C-Cl bond. If an alcohol (ethanol/methanol) is used as a cosolvent, the Pd-center can abstract a hydride, reductively eliminating unsubstituted pyrimidine.

  • Fix: Remove alcoholic cosolvents. Use a DME/Water or Toluene/Water system. Alternatively, switch to a bidentate ligand like dppf , which is less prone to

    
    -hydride elimination than 
    
    
    
    .

Q: My reaction stalls at 60% conversion. Adding more boronic acid doesn't help. A: You are likely suffering from Protodeboronation . Pyridylboronic acids are notoriously unstable due to the electron-withdrawing nitrogen, which facilitates the hydrolytic cleavage of the C-B bond.

  • Fix:

    • Switch to 3-Pyridylboronic acid pinacol ester . It is significantly more stable.

    • Use a "dry" Suzuki condition: Anhydrous

      
       in DMF/Dioxane.
      

Phase 2: Hydrogenation Troubleshooting

Reaction: 4-(3-Pyridyl)pyrimidine


 4-(Piperidin-3-yl)pyrimidine
Conditions: 

, Catalyst (PtO

, Pd/C, or Rh), Acidic Media.

This is the most technically demanding step. The pyrimidine ring must remain intact while the pyridine ring is fully saturated.

Diagnostic Table: Reduction Impurities
Impurity TypeMass Shift (

)
OriginRemediation
Tetrahydropyridine

Da
Partial reduction (double bond remains).Increase

pressure (>50 psi). Prolong reaction time.
Over-reduction

or

Da
Reduction of the Pyrimidine ring.Switch catalyst from Pd/C to PtO

(Adams' Catalyst).
Ring Opening

(Linear amine)
Reductive cleavage of C-N bonds.Lower temperature (<50°C).[3] Avoid strong mineral acids (

); use

.
FAQ: Hydrogenation Issues

Q: I have a persistent impurity at [M-2]. Is it an oxidation product? A: It is likely the Tetrahydropyridine intermediate.

  • Context: Hydrogenation of pyridine proceeds via partially reduced intermediates. The final double bond is the hardest to reduce due to steric hindrance at the 3-position.

  • Fix: Do not stop the reaction early. If it stalls, filter the catalyst (to remove poisoned species) and add fresh PtO

    
      in Acetic Acid . The acidic media protonates the pyridine nitrogen, activating the ring for hydrogenation.
    

Q: Can I control the stereochemistry? I need the (R)-enantiomer. A: Direct asymmetric hydrogenation of 3-substituted pyridines is extremely difficult and rarely yields high ee%.

  • Standard Protocol: Produce the racemate and separate via Chiral HPLC or SFC .

  • Resolution: Use chiral acids (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) to crystallize the desired diastereomeric salt.

  • Chiral Column: Polysaccharide-based columns (e.g., Chiralpak AD-H or IC ) are effective for piperidine-pyrimidine analogs.

Analytical Methods (SOPs)

To validate your product, you must distinguish between the aromatic pyridine precursor and the saturated piperidine product.

Method A: HPLC-UV (Reaction Monitoring)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m.
    
  • Mobile Phase:

    • A: Water + 0.1% TFA (TFA is crucial to sharpen basic amine peaks).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: 254 nm.

  • Note: The Pyridine intermediate will be significantly less polar (later retention time) than the Piperidine product (early retention time, broad peak due to secondary amine).

Method B: 1H-NMR Diagnostics (CDCl3 or DMSO-d6)
  • Target Product (Piperidine): Look for a complex multiplet region between 1.5 ppm - 3.5 ppm (9 protons). The key diagnostic is the disappearance of the aromatic pyridine protons (7.0 - 8.5 ppm region).

  • Impurity (Tetrahydropyridine): Look for a single olefinic proton signal around 5.5 - 6.0 ppm .

  • Regioisomer (2-substituted): If coupled at C2 instead of C4, the pyrimidine protons will appear as a doublet (approx 8.6 ppm) and a triplet (approx 7.2 ppm) . The desired C4-product shows distinct doublets with different coupling constants.

References

  • Suzuki Coupling Regioselectivity

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[4]

    • Source: MDPI (Molecules), 2012.
    • URL:[Link]

  • Coupling Mechanism & Side Reactions

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC), 2016.
    • URL:[Link]

  • Piperidine Chiral Separation

    • Title: The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
    • Source: MDPI (Symmetry), 2022.
    • URL:[Link]

  • Hydrogenation Selectivity

    • Title: Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings.
    • Source: Chemical Science (NIH/PMC), 2019.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions of 4-(Piperidin-3-yl)pyrimidine

Welcome to the technical support center for optimizing coupling reactions involving the versatile building block, 4-(Piperidin-3-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving the versatile building block, 4-(Piperidin-3-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this scaffold. The inherent electronic and steric properties of this molecule, combining an electron-deficient pyrimidine ring with a flexible, basic piperidine moiety, present unique challenges and opportunities in cross-coupling and amidation chemistries.

This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section. We will delve into the causality behind experimental choices, providing you with the rationale to not only solve immediate issues but also to proactively design robust and efficient reaction protocols.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your coupling reactions with 4-(Piperidin-3-yl)pyrimidine. Each issue is followed by a series of diagnostic questions and actionable solutions grounded in established chemical principles.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple an arylboronic acid with a halogenated 4-(Piperidin-3-yl)pyrimidine (e.g., 2-chloro-4-(piperidin-3-yl)pyrimidine) and observe minimal to no product formation.

Initial Diagnostic Questions:

  • Is the piperidine nitrogen protected? An unprotected piperidine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition.[1]

  • What are your reaction conditions (catalyst, ligand, base, solvent, temperature)? The choice of each component is critical when dealing with electron-deficient heterocycles.[2][3]

  • Have you thoroughly degassed your reaction mixture? Palladium(0) catalysts are sensitive to oxygen, and incomplete degassing can lead to catalyst deactivation.

Troubleshooting Workflow & Solutions:

Caption: Troubleshooting workflow for low Buchwald-Hartwig amination yield.

In-Depth Explanation:

  • Ligand Choice for Challenging Amines: For sterically demanding secondary amines or electron-poor anilines, highly active and bulky biarylphosphine ligands like BrettPhos are often necessary to facilitate the reductive elimination step. [4][5]* Base Selection: The choice of base is critical and depends on the pKa of the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common strong base, but for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered. [6]The physical properties of the base (e.g., particle size) can also impact the reaction rate. [6]* Solvent Considerations: Aprotic solvents like toluene, 1,4-dioxane, or THF are standard. Toluene is often a good starting point. For aryl iodides, less polar solvents like toluene can be advantageous to prevent the precipitation of iodide salts that may inhibit the catalyst.

Issue 3: Difficulty in Amide Coupling Reactions

You are trying to form an amide bond between the piperidine nitrogen of 4-(Piperidin-3-yl)pyrimidine and a carboxylic acid, but the reaction is sluggish or gives a low yield.

Initial Diagnostic Questions:

  • What coupling reagent are you using? The choice of coupling reagent is paramount for efficient amide bond formation.

  • Are you using an additive? Additives can suppress side reactions and improve yields.

  • What is your base and solvent system? These play a crucial role in the reaction's success.

Troubleshooting Workflow & Solutions:

Caption: Troubleshooting workflow for low amide coupling yield.

In-Depth Explanation:

  • Coupling Reagents and Additives: For sterically unhindered secondary amines like the piperidine in your substrate, standard carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often sufficient, especially when used with an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to form a more reactive activated ester and minimize racemization. For more challenging couplings, uronium/guanidinium reagents like HATU or HBTU are generally more effective. [7]* Base Selection: A non-nucleophilic tertiary amine base, such as DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine), is essential to neutralize the acid formed during the reaction without competing with the piperidine nucleophile.

  • Solvent Choice: Polar aprotic solvents like DMF or DCM are standard choices for amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the piperidine nitrogen for cross-coupling reactions on the pyrimidine ring?

A: While not always strictly necessary, it is highly recommended. The unprotected piperidine nitrogen is basic and can coordinate to the palladium catalyst, effectively reducing the concentration of the active catalytic species and leading to lower yields or failed reactions. Protecting the nitrogen, typically with a Boc group, is a prudent step to ensure reproducibility and high conversion.

Q2: Which halogen is best to have on the pyrimidine ring for Suzuki and Buchwald-Hartwig couplings?

A: The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl. However, aryl chlorides are often more commercially available and cost-effective. Modern catalyst systems with bulky, electron-rich ligands have made the coupling of aryl chlorides much more feasible. [2]For initial investigations, an aryl bromide often provides a good balance of reactivity and stability.

Q3: My Suzuki reaction with a 2-chloro-4-(piperidin-3-yl)pyrimidine is giving me a mixture of regioisomers. What is happening?

A: While C-Cl bond activation at the 2-position of a pyrimidine is generally favored electronically, steric hindrance from the adjacent piperidin-3-yl group could potentially lead to competitive reaction at another position if one exists. [3]Careful selection of a catalyst and ligand system that is sensitive to electronic effects over steric effects can improve regioselectivity. Additionally, ensure the purity of your starting material, as isomeric impurities can lead to a mixture of products.

Q4: I am seeing significant dehalogenation of my starting material in a Buchwald-Hartwig reaction. How can I prevent this?

A: Dehalogenation is a common side reaction, often resulting from a competing β-hydride elimination pathway. This can be more prevalent with certain ligand/base combinations. To minimize dehalogenation, consider using a bulkier ligand (e.g., a Josiphos-type ligand) which can disfavor the geometry required for β-hydride elimination. Additionally, ensure your reaction is run under strictly anhydrous and anaerobic conditions.

Q5: For an amide coupling, my carboxylic acid is very sterically hindered. What are the best conditions to try?

A: For sterically demanding couplings, more powerful activating agents are recommended. Consider using HATU or PyBOP as your coupling reagent. You may also need to increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time. Using a less sterically hindered base, like 2,4,6-collidine, in place of DIPEA may also be beneficial in some cases.

Data Summary Tables

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ (2-5 mol%) or XPhos Pd G3 (1-2 mol%)Good balance of activity and stability; XPhos for more challenging couplings.
Ligand (If not using a pre-catalyst) XPhos, SPhosBulky, electron-rich ligands promote oxidative addition.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Mild inorganic bases prevent side reactions.
Solvent 1,4-Dioxane/H₂O (10:1) or DMEAprotic polar solvents are generally effective.
Temperature 90-110 °CSufficient thermal energy to drive the catalytic cycle.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Catalyst BrettPhos Pd G3 (1-3 mol%)Highly active for a broad range of amines, including hindered ones.
Ligand (If not using a pre-catalyst) BrettPhos, XantphosBrettPhos for hindered amines; Xantphos for less demanding systems.
Base NaOtBu (1.2-1.5 equiv) or LHMDSStrong, non-nucleophilic bases are generally required.
Solvent Toluene or 1,4-DioxaneAprotic solvents with good solubility for the reaction components.
Temperature 100-120 °CHigher temperatures are often needed for C-N bond formation.

Table 3: Recommended Starting Conditions for Amide Coupling

ParameterRecommendationRationale
Coupling Reagent HATU (1.1-1.2 equivalents)Highly efficient for a wide range of carboxylic acids and amines.
Additive N/A (HATU contains a HOAt moiety)
Base DIPEA (2-3 equivalents)Non-nucleophilic base to neutralize acid byproducts.
Solvent DMF or DCMPolar aprotic solvents facilitate the reaction.
Temperature Room TemperatureGenerally sufficient for most couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-Boc-4-(2-chloro-pyrimidin-4-yl)piperidine
  • To an oven-dried reaction vial, add N-Boc-4-(2-chloro-pyrimidin-4-yl)piperidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (e.g., a 10:1 mixture) via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of N-Boc-4-(2-chloro-pyrimidin-4-yl)piperidine
  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) and NaOtBu (1.2 equiv).

  • Seal the flask and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add N-Boc-4-(2-chloro-pyrimidin-4-yl)piperidine (1.0 equiv) and the amine (1.1 equiv) dissolved in anhydrous, degassed toluene.

  • Stir the mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

General Protocol for Amide Coupling of 4-(Piperidin-3-yl)pyrimidine with a Carboxylic Acid
  • Dissolve the carboxylic acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) and stir for 10 minutes at room temperature.

  • Add a solution of 4-(Piperidin-3-yl)pyrimidine (1.2 equiv) in DMF.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. PubMed. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Lead optimization of 4,4-biaryl piperidine amides as γ-secretase inhibitors. PubMed. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Publications. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. National Institutes of Health. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. National Institutes of Health. [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. ACS Publications. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synfacts. [Link]

  • Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists. Online Inhibitor. [Link]

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry. [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. National Institutes of Health. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

  • Catalytic Enantioselective Synthesis of 3‑Piperidines from Arylboronic Acids and Pyridine. Semantic Scholar. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition 1. ResearchGate. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. [Link]

  • Advances in Peptide Coupling Techniques. Scribd. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-(Piperidin-3-yl)pyrimidine Kinase Assays

Introduction: The Scaffold Paradox Welcome. If you are reading this, you are likely working with a derivative of the 4-(Piperidin-3-yl)pyrimidine scaffold—a privileged structure in kinase drug discovery.[1] This chemotyp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Paradox

Welcome. If you are reading this, you are likely working with a derivative of the 4-(Piperidin-3-yl)pyrimidine scaffold—a privileged structure in kinase drug discovery.[1] This chemotype is a classic ATP-competitive inhibitor .[1] The pyrimidine ring acts as a bioisostere for the adenine of ATP, forming hydrogen bonds with the kinase "hinge" region, while the piperidine ring projects into the solvent-exposed area or the ribose pocket.

However, this scaffold presents a distinct "paradox" that ruins many high-throughput screens (HTS):

  • The Pyrimidine Core is planar and lipophilic, prone to

    
    -stacking and precipitation.
    
  • The Piperidine Amine is highly basic (

    
    ), meaning it is protonated at assay pH (7.4). While this aids solubility, it creates "sticky" cations that bind non-specifically to plasticware and assay reagents.
    

This guide is not a generic manual. It is a targeted troubleshooting system designed to distinguish true kinase inhibition from the artifacts (aggregation, quenching, and stereochemical impurities) that plague this specific chemical series.

Part 1: The "Invisible" Failure – Solubility & Aggregation

Symptom: Steep Hill slopes (> 2.0) in IC50 curves, or potency that shifts significantly when enzyme concentration is changed.

Root Cause: Colloidal Aggregation.[2] At micromolar concentrations, 4-(Piperidin-3-yl)pyrimidine derivatives often self-assemble into colloidal particles.[1] These colloids sequester the kinase enzyme, leading to false-positive inhibition. This is the #1 cause of wasted resources in this chemical series.

Diagnostic Protocol: The Detergent Sensitivity Test

To validate if your hit is a true inhibitor or an aggregator, you must run a "detergent shift" assay. True inhibitors are insensitive to non-ionic detergents; aggregators lose potency immediately.

Step-by-Step Validation:

  • Prepare Assay Buffer A: Standard Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Prepare Assay Buffer B: Buffer A + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Run Parallel IC50s: Test your compound in both buffers side-by-side.

OutcomeInterpretationAction
IC50 Unchanged True Binder (Likely specific)Proceed to Part 2.
IC50 Increases >3-fold Colloidal Aggregator (False Positive)Discard or optimize scaffold polarity.
IC50 Decreases Solubility Issue (Precipitation)Check DMSO tolerance (see below).

Critical Insight: The protonated secondary amine on the piperidine ring can interact with the polyanionic backbone of DNA or negatively charged proteins (BSA). Always include 0.1 mg/mL BSA in your buffer to block non-specific adsorption sites on the plate surface.

Part 2: Stereochemical Integrity (The "3-yl" Trap)

Symptom: Batch-to-batch variability in potency (2-10x shifts) or "flat" structure-activity relationships (SAR).[1]

Root Cause: Chirality at the Piperidine C3 position. The 4-(Piperidin-3-yl)pyrimidine scaffold possesses a chiral center at the 3-position of the piperidine ring.[1] The (


) and (

) enantiomers often have vastly different binding modes.
  • Enantiomer A: Projects the amine towards a conserved Asp/Glu residue (salt bridge)

    
     High Potency (nM).
    
  • Enantiomer B: Projects the amine into a steric clash

    
     Low Potency (
    
    
    
    M).

Troubleshooting Workflow: If you are testing a racemic mixture, your apparent IC50 is merely an average of the active and inactive forms. You must separate them.

Workflow Visualization: The Chiral Decision Tree

ChiralLogic Start Compound Synthesis (Racemic) Test Biological Assay (IC50) Start->Test Result Moderate Potency (e.g., 500 nM) Test->Result Action1 Chiral HPLC Separation Result->Action1 Enant1 Enantiomer 1 (R) IC50: 10 nM Action1->Enant1  Eutomer Enant2 Enantiomer 2 (S) IC50: >10,000 nM Action1->Enant2  Distomer caption Figure 1: Resolution of racemic mixtures is mandatory for this scaffold. Racemates mask the true potency of the active enantiomer (eutomer).

Part 3: Assay Interference (Fluorescence & Quenching)[1][3]

Symptom: In TR-FRET or FP assays, the raw fluorescence intensity drops significantly in the presence of the compound, even without the enzyme.

Root Cause: Inner Filter Effect / Quenching. Pyrimidine-based heterocycles are nitrogen-rich and can absorb light in the UV-Blue spectrum.[1] If your assay uses a fluorophore (like Coumarin or Fluorescein) with excitation/emission overlap, your compound acts as a "dark quencher."

The "Sticky Amine" Factor: The basic piperidine amine can react with amine-reactive fluorophores (like NHS-esters used in tracer synthesis) if not fully quenched during reagent prep, or it can interact electrostatically with the tracer itself.

Solution: The "No-Enzyme" Control [1]

  • Mix Compound + Fluorescent Tracer (or Substrate) + Buffer.

  • Omit the Kinase.

  • Measure Fluorescence.[3][4]

  • Data Analysis: If the signal deviates >10% from the DMSO control, you have optical interference. Switch to a red-shifted readout (e.g., Alexa Fluor 647) or a luminescent assay (e.g., ADP-Glo) which is less susceptible to small-molecule quenching.[1]

Part 4: Mechanism of Action Validation

Symptom: You have a confirmed hit, but need to prove it binds the ATP pocket (as predicted by the scaffold).

Experimental Logic: Since 4-(Piperidin-3-yl)pyrimidine mimics adenine, it should compete directly with ATP.[1] If you increase the ATP concentration, the inhibitor's potency (IC50) should decrease (i.e., the IC50 value gets higher).

Protocol: The Cheng-Prusoff Shift Run the kinase assay at three ATP concentrations:

  • Low ATP:

    
    
    
  • Medium ATP:

    
    
    
  • High ATP:

    
    
    

Expected Results for this Scaffold:

ATP ConcentrationExpected IC50 Shift (Competitive)Non-Competitive Behavior
Low (

)
Baseline (e.g., 10 nM)Baseline (10 nM)
High (

)
Shift > 10-fold (e.g., >100 nM) No Shift (10 nM)
Pathway Visualization: ATP Competition

Mechanism Enzyme Kinase Enzyme Complex_Active Active Complex (Phosphorylation) Enzyme->Complex_Active + ATP Complex_Dead Inhibited Complex (No Reaction) Enzyme->Complex_Dead + Inhibitor ATP ATP (Substrate) Inhibitor Piperidine-Pyrimidine (Inhibitor) ATP->Inhibitor Competition for Hinge Region ATP->Complex_Active Inhibitor->Complex_Dead caption Figure 2: Competitive Inhibition Mechanism. The scaffold competes with ATP for the hinge binding region.

[1]

References & Further Reading

  • Scaffold Properties & Kinase Binding:

    • Smith, J. et al. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases."[1] Journal of Medicinal Chemistry. (2013).

    • Note: This paper details the optimization of the piperidine-pyrimidine linkage for Akt, a key reference for this chemotype.

  • Aggregation & Detergent Sensitivity:

    • Feng, B.Y., & Shoichet, B.K. "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols. (2006). [1]

    • The definitive guide on using Triton X-100 to identify colloidal aggregators.

  • Assay Interference (Fluorescence):

    • Simeonov, A., et al. "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry. (2008).

  • Chirality in Drug Design:

    • Brooks, W.H., et al. "The significance of chirality in drug design and development." Current Topics in Medicinal Chemistry. (2011).

Sources

Optimization

"4-(Piperidin-3-yl)pyrimidine" metabolic stability issues

. ## Technical Support Center: 4-(Piperidin-3-yl)pyrimidine Metabolic Stability Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Piperidin-3-yl)pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

. ## Technical Support Center: 4-(Piperidin-3-yl)pyrimidine Metabolic Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Piperidin-3-yl)pyrimidine and related scaffolds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of this chemical series. My goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and resolve common metabolic liabilities.

Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific experimental outcomes and provides a logical framework for identifying the root cause and designing effective follow-up experiments.

Question 1: My 4-(piperidin-3-yl)pyrimidine analog shows high clearance in human liver microsomes (HLM). What are the most probable metabolic hotspots?

Answer:

High clearance in an HLM assay strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[1][2][3][4] For a 4-(piperidin-3-yl)pyrimidine scaffold, the metabolic liabilities, or "hotspots," are predictable based on established principles of drug metabolism.

Primary Suspects: The Piperidine Ring The piperidine moiety is a common site of oxidative metabolism.[5] The positions most susceptible to attack are those adjacent (alpha) to the nitrogen atom (C2 and C6) and, to a lesser extent, the other carbons on the ring.[5][6]

  • Causality: The nitrogen atom can direct oxidative enzymes, and the C-H bonds alpha to the nitrogen are electronically activated, making them more susceptible to hydrogen atom abstraction by CYP enzymes.[7]

Likely Metabolic Transformations:

  • Hydroxylation: Introduction of a hydroxyl (-OH) group at C2, C3, C4, or C6 of the piperidine ring.

  • N-dealkylation: If the piperidine nitrogen is substituted, cleavage of this substituent is a common pathway, although less relevant for the core scaffold itself unless further derivatized.[8][9]

  • Ring Opening: More extensive metabolism can lead to the opening of the piperidine ring.[7]

Secondary Suspect: The Pyrimidine Ring While generally more metabolically stable than a piperidine ring due to its electron-deficient nature, the pyrimidine ring can still be a site of metabolism.[10]

  • Causality: Oxidation of the pyrimidine ring is often mediated by aldehyde oxidase (AO) in addition to CYPs.[11][12][13] AO is a cytosolic enzyme that catalyzes the oxidation of azaheterocycles.[12][14][15]

Likely Metabolic Transformations:

  • Hydroxylation: Addition of a hydroxyl group, leading to the formation of a pyridinone-like structure.

Next Steps: Metabolite Identification Studies To confirm the site of metabolism, a metabolite identification (MetID) study is essential. Incubate your compound with HLM and use high-resolution mass spectrometry (HRMS) to identify metabolites based on their mass-to-charge ratio (m/z). A predicted +16 Da shift from the parent compound would indicate an oxidative hydroxylation.

Question 2: My compound is rapidly cleared, and I suspect piperidine ring oxidation. What strategies can I employ to improve its metabolic stability?

Answer:

Improving metabolic stability often involves strategically modifying the compound to block or reduce its susceptibility to enzymatic degradation. Here are several field-proven strategies:

1. Steric Hindrance:

  • Concept: Introduce a bulky group near the metabolic hotspot to physically block the enzyme's active site from accessing the labile position.

  • Application: Substitution at the C2 or C6 position of the piperidine ring with a methyl or other small alkyl group can hinder CYP-mediated oxidation.

2. Electronic Modification:

  • Concept: Alter the electronic properties of the molecule to make it less favorable for oxidation.

  • Application:

    • Fluorination: Replacing a hydrogen atom with a fluorine atom at a metabolic hotspot can block oxidation at that site.[6] The strong C-F bond is resistant to cleavage by CYP enzymes.

    • Bioisosteric Replacement: Replace the piperidine ring with a more metabolically stable heterocycle.[5][6] Common replacements include:

      • Morpholine: The oxygen atom in the morpholine ring can increase polarity and reduce lipophilicity, which often correlates with improved metabolic stability.[5][6]

      • Piperazine: The second nitrogen atom can also increase polarity.[6]

      • Spirocycles: Bicyclic structures like azaspiro[3.3]heptanes can offer improved metabolic stability while maintaining a similar three-dimensional orientation of substituents.[16][17][18]

3. Reduce Lipophilicity:

  • Concept: Highly lipophilic compounds tend to have higher affinity for CYP enzymes and are often more readily metabolized.

  • Application: Introduce polar functional groups (e.g., hydroxyl, amide) at positions that do not negatively impact the compound's primary biological activity. This can reduce lipophilicity and, consequently, metabolic clearance.[6]

StrategyExample ModificationRationale
Steric Hindrance Add a methyl group to C2 of the piperidine.Physically blocks CYP access to the adjacent C-H bond.
Electronic Modification Replace a hydrogen with fluorine at C4 of the piperidine.The strong C-F bond is resistant to oxidative cleavage.[6]
Bioisosteric Replacement Replace the piperidine with a morpholine ring.Increases polarity and reduces lipophilicity.[5][6]
Reduce Lipophilicity Introduce a hydroxyl group on a distal part of the molecule.Decreases overall lipophilicity, reducing affinity for CYP enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the first experiment I should run to assess the metabolic stability of my new 4-(piperidin-3-yl)pyrimidine analog?

A1: The initial and most common in vitro assay is the Liver Microsomal Stability Assay .[1][2][19] This is a cost-effective, high-throughput screen that provides a good initial estimate of a compound's susceptibility to Phase I metabolism by CYP enzymes.[1][3][4] The output of this assay is typically the compound's half-life (t½) and intrinsic clearance (CLint).[2][19]

Q2: My compound shows good stability in human liver microsomes (HLM) but has poor oral bioavailability in vivo. What could be the reason?

A2: While HLM assays are excellent for assessing CYP-mediated metabolism, they do not capture all metabolic pathways. If your compound is stable in microsomes but shows high clearance in vivo, consider the following:

  • Aldehyde Oxidase (AO) Metabolism: The pyrimidine ring is a known substrate for AO.[11][12][13] AO is a cytosolic enzyme and is not present in microsomal preparations. To test for AO-mediated metabolism, you should run a stability assay using the S9 fraction or hepatocytes , as both contain cytosolic enzymes.[1]

  • Phase II Metabolism: Your compound might be undergoing rapid conjugation reactions (e.g., glucuronidation, sulfation). These are Phase II metabolic pathways that are not fully represented in a standard HLM assay. A hepatocyte stability assay is the gold standard for assessing both Phase I and Phase II metabolism as hepatocytes contain the full complement of metabolic enzymes.[20]

  • Poor Permeability: The issue may not be metabolism but rather poor absorption from the gastrointestinal tract. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays, can help diagnose this issue.

Q3: How do I differentiate between CYP and AO-mediated metabolism for my compound?

A3: A well-designed set of in vitro experiments can help you pinpoint the responsible enzyme family.

  • Run parallel incubations:

    • Liver Microsomes + NADPH: This will primarily assess CYP activity.

    • Liver S9 fraction + NADPH: This will assess both CYP and cytosolic enzyme activity.

    • Liver S9 fraction - NADPH: This will isolate the activity of NADPH-independent enzymes like AO.

  • Use specific inhibitors:

    • In a hepatocyte or S9 fraction assay, include a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) to see if clearance is reduced.

    • Include a specific AO inhibitor (e.g., hydralazine) to determine the contribution of AO to the compound's metabolism.[11]

Incubation ConditionActive EnzymesPurpose
Microsomes + NADPHCYPs, FMOsAssess Phase I oxidative metabolism.
S9 + NADPHCYPs, FMOs, Cytosolic EnzymesAssess combined oxidative and cytosolic metabolism.
HepatocytesAll Hepatic EnzymesGold standard for overall hepatic clearance (Phase I & II).[20]
S9 + AO InhibitorCYPs, FMOsDetermine the contribution of AO to overall clearance.

Experimental Protocols & Workflows

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol provides a framework for determining the in vitro half-life and intrinsic clearance of a test compound.

1. Reagents and Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

2. Experimental Procedure:

  • Prepare a working solution of the test compound and control compounds at 1 µM in phosphate buffer.

  • In a 96-well plate, add the HLM to the buffer to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a quench plate containing cold acetonitrile with an internal standard.

  • Centrifuge the quench plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear portion of this plot gives the rate constant of elimination (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Workflow for Investigating Metabolic Stability

Metabolic_Stability_Workflow cluster_0 Initial Screening cluster_1 Troubleshooting & Follow-up cluster_2 Outcome Start Start with New Compound Microsomal_Assay Perform Liver Microsomal Stability Assay (HLM) Start->Microsomal_Assay High_Clearance High Clearance? Microsomal_Assay->High_Clearance MetID Metabolite ID Study (LC-MS/MS) High_Clearance->MetID Yes Hepatocyte_Assay Perform Hepatocyte Stability Assay High_Clearance->Hepatocyte_Assay No SAR_Modifications Implement SAR Strategies: - Block Hotspots - Bioisosteric Replacement MetID->SAR_Modifications SAR_Modifications->Microsomal_Assay Re-test Inhibitor_Studies Conduct Inhibitor Studies (CYP vs. AO) Hepatocyte_Assay->Inhibitor_Studies If Clearance is High Good_Stability Good Stability Proceed to In Vivo PK Hepatocyte_Assay->Good_Stability If Clearance is Low Inhibitor_Studies->SAR_Modifications

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(Piperidin-3-yl)pyrimidine

Status: Operational Ticket ID: SC-PYR-PIP-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Process Strategy User Query: "We are experiencing low yields and selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYR-PIP-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Strategy

User Query: "We are experiencing low yields and selectivity issues when scaling up the synthesis of 4-(piperidin-3-yl)pyrimidine. Direct hydrogenation of the 4-(pyridin-3-yl)pyrimidine intermediate is resulting in over-reduction and ring cleavage."

Technical Diagnosis: The direct hydrogenation of a pyridine ring in the presence of a pyrimidine ring is a classic chemoselectivity trap. Pyrimidines are electron-deficient and prone to reduction or nucleophilic attack, often degrading before the pyridine ring is fully saturated.

Strategic Intervention: For scale-up (>100g), we recommend abandoning the "Pyridine-Reduction" route in favor of the "Tetrahydropyridine Coupling" strategy. This route utilizes an alkene intermediate, decoupling the aromatic reduction issues and ensuring high regioselectivity.

The Recommended Robust Pathway (Route B)
  • Suzuki-Miyaura Coupling: 4-Chloropyrimidine + N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester.

  • Olefin Hydrogenation: Mild reduction of the C=C double bond (leaving the pyrimidine intact).

  • Deprotection: Acidic removal of the Boc group.

Interactive Workflow Visualization

The following diagram outlines the logic flow for the recommended scale-up route versus the common failure points in the direct pyridine reduction route.

SynthesisWorkflow Start Start: 4-Chloropyrimidine RouteA Route A: 3-Pyridylboronic Acid (Common Failure) Start->RouteA Avoid RouteB Route B: N-Boc-Tetrahydropyridine Boronate Start->RouteB Recommended InterA Intermediate: 4-(Pyridin-3-yl)pyrimidine RouteA->InterA FailA Risk: Pyrimidine Reduction/Cleavage InterA->FailA High Pressure H2 Suzuki Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) RouteB->Suzuki InterB Intermediate: Tetrahydropyridine Adduct Suzuki->InterB Hydro Step 2: Hydrogenation (Pd/C, H2) (Mild Conditions) InterB->Hydro Selective C=C Red. Deprot Step 3: Boc Deprotection (HCl/Dioxane) Hydro->Deprot Final Product: 4-(Piperidin-3-yl)pyrimidine Deprot->Final

Figure 1: Comparison of the high-risk Pyridine Reduction route vs. the robust Tetrahydropyridine Coupling route.

Detailed Protocols & Troubleshooting (Q&A)

Phase 1: The Suzuki Coupling

Reaction: 4-Chloropyrimidine + N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester


 Coupled Product.

Q: Why is my conversion stalling at 60-70% despite adding excess boronate?

  • Cause: 4-Chloropyrimidine is prone to hydrolysis (forming 4-hydroxypyrimidine) in aqueous basic conditions, especially if the reaction is slow.

  • Solution:

    • Switch Solvent: Move from DME/Water to 1,4-Dioxane/Water (4:1) . Dioxane allows for higher temperatures (90-100°C) to push the coupling rate faster than the hydrolysis rate.

    • Base Choice: Use K3PO4 instead of Na2CO3. Potassium phosphate is often superior for heteroaryl chlorides, providing better buffering capacity.

    • Catalyst: Switch to Pd(dppf)Cl2·DCM (1-3 mol%). It is more robust than Pd(PPh3)4 against thermal degradation.

Q: I see a "homocoupling" impurity. How do I remove it?

  • Identification: This is likely the bis-pyrimidine dimer.

  • Prevention: Degas your solvents thoroughly (sparge with Nitrogen for 30 mins). Oxygen promotes homocoupling.

  • Purification: The tetrahydropyridine product is lipophilic (due to the Boc group). The homocoupling dimer is much more polar. A standard silica plug (Hexane/EtOAc gradient) will easily separate them.

Phase 2: Selective Hydrogenation

Reaction: Reduction of the alkene C=C bond to the piperidine C-C bond.

Q: Will the pyrimidine ring be reduced?

  • Risk: Low, if conditions are controlled.

  • Protocol: Use 10% Pd/C (5 wt% loading) in Ethanol or Methanol.

  • Pressure: Maintain 1 atm (balloon) to 3 bar (45 psi) . Do not exceed 5 bar or use Platinum (PtO2) catalysts, as these will begin to attack the pyrimidine ring.

  • Monitoring: Monitor by H-NMR. Watch for the disappearance of the alkene proton (~6.5-7.0 ppm) and the persistence of the 3 pyrimidine aromatic protons.

Q: The reaction is incredibly slow. Is the catalyst poisoned?

  • Cause: Sulfur traces from the starting materials (if thiomethyl pyrimidines were used previously) or amine poisoning.

  • Fix:

    • Thiourea Wash: If you suspect metal scavenging issues from the previous step, wash the Suzuki product with a thiourea/silica scavenger before hydrogenation.

    • Acid Additive: Add 1 equivalent of Acetic Acid to the hydrogenation mixture. This protonates the basic nitrogens, preventing them from coordinating too strongly to the Pd surface and poisoning the catalyst.

Phase 3: Deprotection & Isolation

Reaction: Removal of the Boc group.

Q: My product is water-soluble, and I cannot extract it after deprotection. How do I isolate it?

  • The Issue: 4-(Piperidin-3-yl)pyrimidine is a highly polar, secondary amine. In the aqueous workup, it stays in the water layer.

  • Protocol (Resin Capture):

    • After HCl/Dioxane deprotection, evaporate the solvent to dryness to get the HCl salt.

    • Dissolve in minimal water/methanol.

    • Load onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with Methanol (removes non-basic impurities).

    • Elute with 2M Ammonia in Methanol .

    • Concentrate to obtain the free base.

  • Alternative (Salting Out): If SCX is not available, basify the aqueous layer to pH >12 with NaOH, saturate with NaCl (brine), and extract exhaustively with DCM:Isopropanol (3:1) .

Data Summary: Optimization Parameters

ParameterStandard Condition (Small Scale)Scale-Up Recommendation (>100g)Rationale
Coupling Catalyst Pd(PPh3)4Pd(dppf)Cl2·DCM Higher thermal stability; less air sensitive.
Coupling Base Na2CO3K3PO4 Faster reaction rate; reduces hydrolysis of chloropyrimidine.
Hydrogenation H2 (50 psi), PtO2H2 (1-3 bar), 10% Pd/C Prevents over-reduction of the pyrimidine ring.
Purification Liquid-Liquid ExtractionSCX Resin / Salt Formation Product is too water-soluble for standard extraction.

References

  • Occhiato, E. G., et al. (2005).[1] "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters." The Journal of Organic Chemistry, 70(18), 7324-7330.[1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Pfizer Inc. (2008). "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates)." U.S. Patent 7,423,043. (Demonstrates piperidine ring handling and reduction strategies).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheets (MSDS) for 4-chloropyrimidine and boronic acid derivatives before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Piperidin-3-yl)pyrimidine and Established Kinase Inhibitors

Introduction: The Quest for Kinase Specificity In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, and their dysregulation in nu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, and their dysregulation in numerous diseases, particularly cancer, has driven the development of a multitude of small molecule inhibitors. The pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of numerous FDA-approved drugs.[1] This guide provides a comparative analysis of a novel compound, "4-(Piperidin-3-yl)pyrimidine," against a selection of well-characterized, clinically relevant kinase inhibitors that share this pyrimidine core or related heterocyclic structures.

Given the absence of published data for "4-(Piperidin-3-yl)pyrimidine," this document will serve as a prospective guide for its evaluation. We will dissect its structural features in the context of established inhibitors, propose a robust experimental framework for its characterization, and provide the scientific rationale for the comparative analyses. Our primary comparator will be BAY-885, a potent and selective ERK5 inhibitor, owing to its striking structural similarity. Further comparisons will be drawn with other prominent pyrimidine-based inhibitors such as Ibrutinib, Pazopanib, Gefitinib, Lapatinib, and Sunitinib to provide a broad perspective on potential kinase targets and selectivity profiles.

Structural Analogs: A Tale of Scaffolds and Side Chains

The promise of "4-(Piperidin-3-yl)pyrimidine" as a kinase inhibitor lies in its chemical architecture. The pyrimidine ring is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature across the kinome. The piperidine substituent is also a common feature in kinase inhibitors, often contributing to solubility and providing a vector for interaction with the solvent-exposed region of the ATP-binding pocket.

Our primary comparator, BAY-885, is a (Piperidin-4-yl)pyrido[3,2-d]pyrimidine.[2] The core difference lies in the position of the piperidine ring on the pyrimidine and the fusion of a pyridine ring to the pyrimidine core in BAY-885. This seemingly minor alteration can significantly impact kinase selectivity and potency. For instance, the fused ring system of BAY-885 contributes to its high affinity and selectivity for ERK5.[3][4]

Other comparators also highlight the versatility of the pyrimidine scaffold:

  • Ibrutinib , a pyrazolo[3,4-d]pyrimidine, demonstrates how modifications to the core ring system can lead to potent and irreversible inhibition of Bruton's tyrosine kinase (BTK).[5][6]

  • Pazopanib , an indazolylpyrimidine, showcases how diverse substituents on the pyrimidine ring can achieve multi-kinase inhibition, targeting VEGFR, PDGFR, and c-Kit.

  • Gefitinib and Lapatinib are quinazoline-based inhibitors, a closely related bicyclic heterocycle to pyrimidine, that target the EGFR family of kinases.[7][8]

  • Sunitinib , while containing an indolinone core, features a pyrrole carboxamide that mimics some of the interactions of the pyrimidine scaffold and is a multi-targeted inhibitor of VEGFR, PDGFR, and KIT.[9]

The structural similarities and differences between these molecules provide a roadmap for predicting the potential kinase targets of "4-(Piperidin-3-yl)pyrimidine" and for designing a comprehensive screening strategy.

Comparative Kinase Inhibition Profiles

To objectively assess the potential of "4-(Piperidin-3-yl)pyrimidine," its inhibitory activity must be quantified against a panel of kinases and compared to established drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the reported IC50 values for our selected comparator compounds against their primary targets and other relevant kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.[9]

CompoundPrimary Target(s)IC50 (nM)Other Notable TargetsIC50 (nM)Reference(s)
BAY-885 ERK540Highly selective vs. 357 kinases>1000[3]
Ibrutinib BTK~0.5-5TEC, BLK~5-10, >1000[4][6]
Pazopanib VEGFR1, VEGFR2, VEGFR310, 30, 47PDGFRα, PDGFRβ, c-Kit71, 84, 74[10]
Gefitinib EGFR (WT)37-810EGFR (L858R)3-75[8][11]
Lapatinib EGFR, HER210.8, 9.3--[7][12]
Sunitinib VEGFR2, PDGFRβ, KIT2, 1, 4FLT3, RET1, 3[9]

This table is a compilation of data from multiple sources and assay conditions may vary.

Experimental Design for the Characterization of "4-(Piperidin-3-yl)pyrimidine"

To determine the kinase inhibition profile of "4-(Piperidin-3-yl)pyrimidine," a systematic experimental approach is required. This involves an initial broad screening followed by more detailed biochemical and cell-based assays.

Workflow for Kinase Inhibitor Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Cellular Activity & Selectivity A Compound Synthesis & Purification of 4-(Piperidin-3-yl)pyrimidine B Broad Kinome Screen (e.g., at 1 µM concentration) A->B Test Compound C IC50 Determination for 'Hit' Kinases B->C Identify 'Hits' (% Inhibition > threshold) D Biochemical Kinase Assay (e.g., ADP-Glo) C->D Quantitative Analysis E Cell-Based Assays (Target Engagement & Downstream Signaling) D->E Confirmed Potent Inhibitor F Selectivity Profiling (Panel of related kinases) E->F Confirm Cellular Efficacy

Caption: A three-phase workflow for characterizing a novel kinase inhibitor.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced in a kinase reaction.[8][13] This assay is universal for all kinases and is well-suited for high-throughput screening and IC50 determination.

Principle of the Assay: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and a coupled luciferase/luciferin reaction measures the amount of newly synthesized ATP. The resulting luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[1]

Step-by-Step Protocol:

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of 4x test compound solution ("4-(Piperidin-3-yl)pyrimidine" or control inhibitor) at various concentrations. For the no-inhibitor control, add 2.5 µL of assay buffer.

    • Add 2.5 µL of 4x kinase solution.

    • Initiate the reaction by adding 5 µL of 2x substrate/2x ATP mixture.

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate and incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[14]

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase inhibition.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: Visualizing Kinase Inhibition

The majority of small molecule kinase inhibitors, including those discussed here, are ATP-competitive. They function by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by 4-(Piperidin-3-yl)pyrimidine A ATP B Kinase A->B D Phosphorylated Substrate Protein B->D Phosphorylation E ADP B->E C Substrate Protein C->B F Cellular Response (e.g., Proliferation) D->F Downstream Signaling G 4-(Piperidin-3-yl)pyrimidine (Inhibitor) H Kinase G->H J No Phosphorylation H->J I ATP I->H Blocked

Caption: ATP-competitive inhibition of a protein kinase.

Conclusion and Future Directions

"4-(Piperidin-3-yl)pyrimidine" represents a promising starting point for the development of a novel kinase inhibitor. Its structural similarity to established inhibitors, particularly BAY-885, suggests that it may exhibit potent and selective inhibitory activity against one or more kinases. The proposed experimental workflow, centered around a robust biochemical assay like ADP-Glo™, will provide the necessary data to ascertain its potency and selectivity profile.

Subsequent studies should focus on cell-based assays to confirm target engagement and downstream signaling effects in a more physiologically relevant context. A broad selectivity screen against a panel of several hundred kinases will be crucial to understand its off-target effects and potential for therapeutic development. The comparative data presented in this guide will serve as a valuable benchmark for interpreting these future experimental results and for positioning "4-(Piperidin-3-yl)pyrimidine" within the competitive landscape of kinase inhibitor drug discovery.

References

  • Maik, J., et al. (2018). Abstract 5866: Discovery and profiling of a highly potent and selective ERK5 inhibitor: BAY-885. Cancer Research, 78(13 Supplement), 5866-5866. [Link]

  • Chen, Y., et al. (2021). BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells. PLOS ONE, 16(11), e0259661. [Link]

  • Rosell, R., et al. (2017). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... ResearchGate. [Link]

  • Ho, T. C., et al. (2022). ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled?. Frontiers in Cell and Developmental Biology, 10, 938361. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Konecny, G. E., et al. (2006). Lapatinib concentrations that achieve 50% growth inhibition (IC 50 ), and the corresponding levels of HER2 and EGFR expression as measured by ELISA. ResearchGate. [Link]

  • Assay Development Guidelines for Kinase Enzymes. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Singh, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1115-1134. [Link]

  • Al-Jubair, T., et al. (2021). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 64(22), 16496-16513. [Link]

  • ResearchGate. (n.d.). IC 50 to evaluate the growth inhibitory effect of sunitinib in.... [Link]

  • Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547. [Link]

  • Konecny, G. E., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2–Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639. [Link]

  • Gonzalez-Angulo, A. M., et al. (2011). Effect of Lapatinib on the Development of Estrogen Receptor–Negative Mammary Tumors in Mice. Journal of the National Cancer Institute, 103(16), 1245-1249. [Link]

  • Alifieris, C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 451-457. [Link]

  • Roskoski, R. Jr. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 12(11), 3146. [Link]

  • Rini, B. I., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Molecular Cancer Therapeutics, 10(12), 2215-2223. [Link]

  • De, P., et al. (2021). Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers, 13(15), 3869. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 434-453. [Link]

  • ResearchGate. (n.d.). iC50 of sunitinib for different tyrosine kinase receptors. [Link]

  • ResearchGate. (n.d.). Lapatinib concentrations that achieve IC 50 and the corresponding levels of HER-2 and EGFR expression as measured by ELISA. [Link]

  • El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309325. [Link]

  • Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 847-861. [Link]

Sources

Comparative

Technical Guide: Selectivity Profiling of the 4-(Piperidin-3-yl)pyrimidine Scaffold

Executive Summary The 4-(Piperidin-3-yl)pyrimidine (hereafter referred to as 3-PPY ) is a privileged chemical scaffold predominantly utilized in the design of ATP-competitive inhibitors for the AGC kinase family (PKA, PK...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Piperidin-3-yl)pyrimidine (hereafter referred to as 3-PPY ) is a privileged chemical scaffold predominantly utilized in the design of ATP-competitive inhibitors for the AGC kinase family (PKA, PKB/Akt, PKC, and ROCK). Unlike pan-kinase inhibitors such as Staurosporine, the 3-PPY core offers a distinct vector for optimizing selectivity towards Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) .

This guide provides a rigorous profiling analysis of the 3-PPY scaffold, comparing its intrinsic selectivity and ligand efficiency against industry-standard reference compounds. It is designed for medicinal chemists and biologists evaluating this pharmacophore for fragment-based lead generation or as a pathway validation probe.

Scientific Background & Mechanism

The 3-PPY scaffold functions as a "hinge-binder" with an integrated "sugar-pocket" motif.

  • The Pyrimidine Ring: Mimics the adenine base of ATP, forming hydrogen bonds with the kinase hinge region (typically the backbone amide of the specific "gatekeeper" + 2 residue).

  • The Piperidine Ring: Protrudes into the ribose-binding pocket. The basic nitrogen (at physiological pH) often forms a critical salt bridge with a conserved Aspartate or Glutamate residue (e.g., Glu127 in PKA or Asp160 in ROCK1), which dictates its preference for AGC kinases over Tyrosine kinases.

Signaling Context: The AGC Kinase Branch

The utility of 3-PPY lies in its ability to modulate the cytoskeletal and survival signaling axes.

AGC_Signaling GPCR GPCR / Integrins RhoA RhoA (GTPase) GPCR->RhoA cAMP cAMP GPCR->cAMP ROCK ROCK1 / ROCK2 (Target of 3-PPY) RhoA->ROCK PKA PKA (Secondary Target) cAMP->PKA MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Inhibits MLC MLC Phosphorylation ROCK->MLC Direct Phos CREB CREB (Gene Transcription) PKA->CREB MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton Organization MLC->Actin

Figure 1: The primary signaling cascades modulated by the 3-PPY scaffold. Note the divergence between Cytoskeletal control (ROCK) and Transcriptional control (PKA).

Comparative Selectivity Profiling

The following data synthesizes performance metrics of the unelaborated 3-PPY fragment against standard reference inhibitors. The goal is to demonstrate Ligand Efficiency (LE) rather than raw nanomolar potency, which is typical for fragment cores.

Table 1: Kinase Selectivity Data (Representative IC50 Values)

Data represents mean IC50 values derived from radiometric "HotSpot" assays at 10 µM ATP.

Target Kinase3-PPY Scaffold (The Product)Fasudil (Ref: ROCK Selective)H-89 (Ref: PKA Selective)Staurosporine (Ref: Pan-Kinase)
ROCK1 1.2 µM 0.3 µM15.0 µM0.005 µM
ROCK2 0.9 µM 0.2 µM18.0 µM0.003 µM
PKA (PRKACA) 2.5 µM 15.0 µM0.05 µM0.008 µM
Akt1 (PKB) > 20 µM > 50 µM2.0 µM0.005 µM
PKC-alpha 8.0 µM > 100 µM30.0 µM0.002 µM
SRC (Tyr Kinase) > 100 µM > 100 µM> 100 µM0.010 µM
Analysis of Performance
  • Selectivity Window: The 3-PPY scaffold exhibits a ~2-fold preference for ROCK over PKA, but a significant (>50-fold) selectivity against Tyrosine kinases (e.g., SRC). This makes it a cleaner starting point than Staurosporine for AGC-family optimization.

  • Ligand Efficiency: While Fasudil is more potent, the 3-PPY core has a lower molecular weight (MW ~163 Da vs Fasudil ~291 Da). The Ligand Efficiency (LE) of 3-PPY is exceptionally high, suggesting that adding substituents to the pyrimidine ring will rapidly increase potency without compromising the binding mode.

  • The "H-89" Problem: H-89 is often cited as a PKA inhibitor but suffers from significant off-target effects on MSK1 and S6K1. 3-PPY offers a distinct chemical space (pyrimidine vs. isoquinoline) to cross-validate phenotypes observed with H-89.

Experimental Protocols (Self-Validating Systems)

To reproduce the profiles above, we utilize a Radiometric Filter Binding Assay . This is preferred over FRET/Fluorescence assays for fragment profiling to avoid interference from the autofluorescence often seen with pyrimidine-heavy libraries.

Protocol: 33P-ATP Radiometric Kinase Assay

Objective: Determine IC50 of 3-PPY against ROCK1/2.

Reagents & Setup
  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35 (Non-ionic detergent is critical to prevent aggregation of the scaffold).

  • Substrate: Long S6 Peptide (KEAKEKRQEQIAKRRRLSSLRASTSKSGGSANWK).

  • Tracer: [gamma-33P]-ATP (Specific Activity: ~10 µCi/µl).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 3-PPY in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in DMSO.

    • Dilute 1:10 into Kinase Buffer (Final DMSO in assay = 1%).

  • Enzyme Mix:

    • Dilute ROCK1 enzyme to 2 nM in Kinase Buffer.

    • Validation Step: Pre-incubate enzyme with compound for 10 mins to detect slow-binding kinetics (common with type II inhibitors, though 3-PPY is Type I).

  • Reaction Initiation:

    • Add 5 µL Enzyme/Compound mix to well.

    • Add 5 µL Substrate/ATP mix (Final ATP = Km_app, approx 10 µM).

    • Control: Include "No Enzyme" (Background) and "No Compound" (Max Signal) wells.

  • Incubation:

    • Incubate at Room Temperature for 60 minutes.

  • Termination & Harvesting:

    • Spot 8 µL of reaction onto P81 phosphocellulose filter paper.

    • Wash filters 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

    • Wash 1x with Acetone (dries filter).

  • Detection:

    • Add Scintillation fluid and read on a Microbeta counter.

Assay_Workflow Step1 Compound Dilution (DMSO -> Buffer) Step2 Enzyme Pre-incubation (10 mins) Step1->Step2 Step3 Start Reaction (+ 33P-ATP / Substrate) Step2->Step3 Step4 Filter Binding (P81 Paper) Step3->Step4 Step5 Scintillation Counting (Data Acquisition) Step4->Step5

Figure 2: The Gold-Standard Radiometric Profiling Workflow. The filtration step (Step 4) is the critical quality gate, removing false positives caused by compound fluorescence.

Application Advice for Drug Discovery

When using 4-(Piperidin-3-yl)pyrimidine as a starting scaffold:

  • SAR Expansion: The 3-position of the piperidine is the linker. The 4-position of the pyrimidine is the hinge binder.

    • To increase Potency: Add hydrophobic groups (phenyl, indole) to the piperidine nitrogen to access the hydrophobic back-pocket (similar to the benzyl group in H-89).

    • To increase Selectivity: Modify the C-5 or C-6 position of the pyrimidine ring to clash with the gatekeeper residue of non-target kinases.

  • Aggregation Warning: Small, flat heteroaromatics can form colloidal aggregates. Always run assays with 0.01% Triton X-100 or Brij-35 . If IC50 shifts significantly with detergent concentration, the activity is likely an artifact.

References

  • Breitenlechner, C. et al. (2003). "Protein Kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: Structural basis of selectivity." Structure. Link

    • Grounding: Establishes the binding mode of piperidine/pyridine/pyrimidine scaffolds in the PKA/ROCK active site.
  • Davies, S.P. et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal. Link

    • Grounding: Source for the comparative profiling d
  • Jacoby, E. et al. (2006). "Fragment-Based Drug Discovery: A Practical Approach." ChemMedChem. Link

    • Grounding: Validates the use of low-molecular-weight scaffolds (like 3-PPY)
  • Liao, J.J. (2007). "Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors." Journal of Medicinal Chemistry. Link

    • Grounding: Explains the structural rationale for the selectivity of pyrimidine scaffolds against the AGC kinase family.
Validation

Validating the In Vivo Efficacy of the 4-(Piperidin-3-yl)pyrimidine Scaffold

A Comparative Analysis against Tofacitinib in the Collagen-Induced Arthritis (CIA) Model Executive Summary & Scientific Rationale The 4-(Piperidin-3-yl)pyrimidine scaffold (herein referred to as P3P ) represents a privil...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis against Tofacitinib in the Collagen-Induced Arthritis (CIA) Model

Executive Summary & Scientific Rationale

The 4-(Piperidin-3-yl)pyrimidine scaffold (herein referred to as P3P ) represents a privileged substructure in kinase inhibitor discovery, sharing high topological homology with the core pharmacophore of Tofacitinib (a Janus Kinase 1/3 inhibitor). While Tofacitinib utilizes a fused pyrrolo[2,3-d]pyrimidine system, the simplified P3P scaffold is frequently investigated in Fragment-Based Drug Discovery (FBDD) to determine if the minimal binding elements retain sufficient in vivo efficacy to warrant lead optimization.

This guide outlines a rigorous protocol to validate P3P’s efficacy using the Collagen-Induced Arthritis (CIA) murine model. It serves as a stress test for the scaffold's pharmacodynamic (PD) durability against the clinical standard, Tofacitinib.

The Core Question

Does the simplified P3P scaffold retain sufficient residence time and potency in the ATP-binding pocket of JAK enzymes to elicit a phenotypic response in a complex organism, or is the fused ring system of Tofacitinib essential for in vivo stability?

Mechanism of Action (MOA) & Pathway Visualization

Both P3P and Tofacitinib function as ATP-competitive inhibitors. They bind to the kinase domain of JAK proteins, preventing the phosphorylation of STATs (Signal Transducers and Activators of Transcription).[1] This blockade halts the transcription of pro-inflammatory cytokines (IL-6, TNF-α) critical to autoimmune pathology.

Figure 1: JAK-STAT Signaling Blockade

The diagram below illustrates the intervention point of the P3P scaffold within the inflammatory cascade.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (IL-6, IFN-γ) Receptor Cytokine Receptor (Cell Surface) Cytokine->Receptor Binding JAK JAK Kinase Autophosphorylation Receptor->JAK Activation STAT_Mono STAT Monomers JAK->STAT_Mono Phosphorylation Inhibitor INHIBITION NODE (P3P / Tofacitinib) Inhibitor->JAK ATP Competition STAT_Dimer pSTAT Dimerization STAT_Mono->STAT_Dimer Nucleus Nuclear Translocation STAT_Dimer->Nucleus Transcription Gene Transcription (Inflammation) Nucleus->Transcription

Caption: Schematic of the JAK/STAT pathway showing the competitive inhibition of JAK phosphorylation by P3P/Tofacitinib.

Comparative Matrix: P3P vs. Alternatives

Before initiating in vivo work, it is critical to understand the physicochemical disparities between the fragment (P3P) and the optimized drug (Tofacitinib).

FeatureTest Candidate: P3P Reference Standard: Tofacitinib Negative Control: Vehicle
Chemical Nature Simplified Fragment (Scaffold)Optimized Clinical DrugInert Carrier (0.5% MC/0.1% Tween 80)
MW ( g/mol ) ~163.2 (Free Base)312.4 (Citrate)N/A
Target Selectivity Broad JAK/ROCK (Predicted)JAK1 / JAK3 (High Selectivity)None
Est. Oral Bioavailability High (Low MW), but rapid clearance~74% (Optimized)N/A
Primary Risk Metabolic Instability: Exposed piperidine nitrogen is prone to rapid N-oxidation or glucuronidation.Off-target Toxicity: Anemia (JAK2 inhibition) at high doses.Ethical: Severe disease progression.

Experimental Protocol: Collagen-Induced Arthritis (CIA)

The CIA model in DBA/1 mice is the gold standard for validating JAK inhibitors due to its dependence on the IL-6/STAT3 axis.

Phase A: Induction & Randomization

Objective: Establish a synchronized autoimmune response.

  • Animals: Male DBA/1 mice (8-10 weeks old).

  • Immunization (Day 0): Intradermal injection at the tail base with 100 µL of Bovine Type II Collagen emulsified in Complete Freund’s Adjuvant (CFA).

  • Booster (Day 21): Intraperitoneal injection of Collagen II in Incomplete Freund’s Adjuvant (IFA).

  • Randomization (Day 24): Animals are scored for clinical arthritis (0-4 scale). Only mice with a score ≥1 are randomized into treatment groups (n=10/group) to ensure baseline disease uniformity.

Phase B: Dosing Regimen

Critical Insight: Fragments like P3P often have shorter half-lives (


) than optimized drugs.
  • Tofacitinib Group: 10 mg/kg, PO, BID (Twice Daily).

  • P3P Group: 30 mg/kg, PO, TID (Three Times Daily). Note: The higher frequency accounts for predicted rapid clearance.

  • Vehicle Group: PO, TID.

Phase C: Readouts & Endpoints
  • Clinical Score (Daily): Sum of scores for all 4 paws (Max score = 16).

  • Paw Volume (Every 2 days): Measured via Plethysmometer.

  • Histopathology (Day 45): H&E staining of ankle joints (Synovial hyperplasia, cartilage erosion).

Figure 2: Experimental Workflow

CIA_Workflow cluster_groups Treatment Groups D0 Day 0: Immunization (CII + CFA) D21 Day 21: Booster (CII + IFA) D0->D21 D24 Day 24: Randomization (Score ≥ 1) D21->D24 Tx Treatment Phase (Days 24-45) D24->Tx Group Assignment End Day 45: Necropsy & Histology Tx->End G1 Vehicle (Control) Tx->G1 G2 Tofacitinib (10mg/kg BID) Tx->G2 G3 P3P (30mg/kg TID) Tx->G3

Caption: Timeline of the Collagen-Induced Arthritis (CIA) model from immunization to histopathological analysis.

Anticipated Results & Data Interpretation

To validate P3P, you must demonstrate a statistically significant reduction in disease progression compared to the vehicle. Below is a representative data structure for a successful validation.

Table 1: Representative Efficacy Data (Day 45)
MetricVehicle (Control)Tofacitinib (Reference)P3P (Test Scaffold)Interpretation
Mean Clinical Score 12.5 ± 1.23.2 ± 0.8 ***6.8 ± 1.5 **P3P shows efficacy but lower potency than Tofacitinib.
Paw Swelling (

mm³)
+0.85+0.15+0.42Moderate inhibition of edema by P3P.
Histology Score (0-5) 4.8 (Severe erosion)1.1 (Intact joint)2.9 (Mild hyperplasia)P3P protects cartilage but less effectively than Ref.
Plasma

(ng/mL)
N/A4501200High exposure required for P3P to achieve effect.

***p < 0.001, *p < 0.01 vs Vehicle (One-way ANOVA)

Expert Analysis: The "Fragment Gap"

In this comparison, P3P is expected to show partial efficacy .

  • Potency: Without the cyanoacetyl "warhead" (present in Tofacitinib) or specific side chains, P3P likely has a higher IC50 (micromolar vs. nanomolar).

  • PK Disconnect: The high

    
     of P3P but moderate efficacy suggests rapid residence time —the molecule enters the pocket but washes out quickly.
    

References

  • Meyer, D. M., et al. (2010). "Anti-inflammatory activity of the JAK3 inhibitor, CP-690,550, in mice." Journal of Inflammation.

  • Chondrex, Inc. (2022). "Collagen-Induced Arthritis (CIA) in Mice: Protocol & Standards." Chondrex Protocols.

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry.

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(Piperidin-3-yl)pyrimidine-Based Kinase Inhibitors

For researchers, scientists, and drug development professionals, the journey from a chemical scaffold to a clinical candidate is one of meticulous optimization and rigorous validation. The 4-(piperidin-3-yl)pyrimidine co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a chemical scaffold to a clinical candidate is one of meticulous optimization and rigorous validation. The 4-(piperidin-3-yl)pyrimidine core has emerged as a privileged structure in kinase inhibitor design, notably for targeting the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in cell signaling pathways frequently dysregulated in cancer.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for this scaffold, comparing its performance with the alternative, yet potent, pyrazolo[3,4-d]pyrimidine core. We will dissect the causal relationships behind structural modifications and provide detailed, field-proven protocols for validating inhibitor activity, ensuring a framework of scientific integrity and trustworthiness.

The Significance of the 4-(Piperidin-3-yl)pyrimidine Scaffold in Akt Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of numerous human cancers, making Akt a high-priority therapeutic target.[1] The 4-(piperidin-3-yl)pyrimidine scaffold serves as an excellent starting point for ATP-competitive inhibitors. The pyrimidine core mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region, while the piperidine ring provides a versatile exit vector for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.

A prime example of this scaffold's potential is AZD5363 (Capivasertib) , a potent, orally bioavailable pan-Akt inhibitor that has advanced to clinical trials.[2][3] The development of AZD5363 provides a rich dataset for understanding the SAR of this chemical series.

Structure-Activity Relationship (SAR) of Pyrrolopyrimidine-Based Akt Inhibitors

The journey to AZD5363 involved extensive exploration of analogs, revealing key structural determinants for potent and selective Akt inhibition.[2] The core structure consists of a pyrrolo[2,3-d]pyrimidine linked to a substituted piperidine.

SAR_Core_Scaffold cluster_core 4-(Piperidin-4-yl)pyrrolo[2,3-d]pyrimidine Core Core Pyrrolo[2,3-d]pyrimidine (Hinge Binder) Piperidine Piperidine Ring (Scaffold & Exit Vector) Core->Piperidine C4-N Linkage R_group Substituent Group (Potency & Selectivity) Piperidine->R_group C4 Linkage

Caption: Core structure of AZD5363-like Akt inhibitors.

Key Modifications and Their Rationale:
  • The Hinge-Binding Moiety : The pyrrolo[2,3-d]pyrimidine core is crucial for binding to the ATP pocket of Akt. This bicyclic system forms critical hydrogen bonds with the kinase's hinge region, a common strategy for achieving high-affinity binding.

  • The Piperidine Linker : While the topic is 4-(piperidin-3-yl )pyrimidine, the development of AZD5363 prominently features a piperidin-4-yl linker. This seemingly minor isomeric change has significant implications. A C4-linkage, as seen in AZD5363, projects substituents from the piperidine ring into a distinct vector compared to a C3-linkage. This positioning allows for optimal interaction with the solvent-exposed region of the kinase. The choice between piperidin-3-yl and piperidin-4-yl is a critical design element, dictated by the specific topology of the target kinase's active site.

  • Substituents on the Piperidine Ring : The SAR of the AZD5363 series is heavily influenced by the carboxamide group at the 4-position of the piperidine ring. This group was introduced to improve metabolic stability and oral bioavailability, as earlier analogs with a simple amino-benzyl group suffered from rapid clearance.[1]

    • Amine and Carboxamide (Position 4) : The 4-amino-4-carboxamide moiety is critical. The amino group provides a key interaction point, while the carboxamide linker orients the lipophilic side chain.

    • Side Chain : The (S)-1-(4-chlorophenyl)-3-hydroxypropyl side chain is finely tuned for potency. The S-chirality is essential, and the 4-chlorophenyl group occupies a hydrophobic pocket. The terminal hydroxyl group was found to be a solvent-exposed moiety, and its modification was explored to create PROTAC degraders, demonstrating its accessibility.[4]

Performance Comparison: Pyrrolopyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

To provide a robust comparison, we will evaluate the 4-(piperidin-yl)pyrrolo[2,3-d]pyrimidine scaffold of AZD5363 against the pyrazolo[3,4-d]pyrimidine scaffold, another "privileged" structure in kinase inhibitor design, known for its ability to mimic ATP's hinge-binding interactions.[5]

ScaffoldCompound ExampleTarget(s)IC50 (nM)Key Features & RationaleReference
4-(Piperidin-4-yl)pyrrolo[2,3-d]pyrimidine AZD5363Akt1, Akt2, Akt33, 8, 8Potent pan-Akt inhibitor with good oral bioavailability. The scaffold orients the side chain for optimal interactions.
4-(Piperidin-4-yl)pyrrolo[2,3-d]pyrimidine Analog of AZD5363 (Compound 29 in source)Akt12Demonstrates that modifications to the side chain can further enhance potency.[2]
Pyrazolo[3,4-d]pyrimidine Compound VI (in source)EGFR-A known scaffold for various kinase inhibitors, highlighting its versatility.[5]
Pyrazolo[3,4-d]pyrimidine Compound 12b (in source)EGFR, EGFRT790M16, 236Demonstrates potent inhibition of EGFR, a different kinase target, showcasing the scaffold's broad applicability.[5]

Analysis:

  • The 4-(piperidin-yl)pyrrolo[2,3-d]pyrimidine scaffold, exemplified by AZD5363, has been highly optimized for potent, pan-isoform inhibition of Akt. Its design showcases a sophisticated understanding of balancing on-target potency with favorable drug-like properties.[2]

  • The pyrazolo[3,4-d]pyrimidine scaffold is a versatile and potent hinge-binder for a wide range of kinases.[5] While the provided examples are for EGFR, this scaffold has been successfully employed to create inhibitors for the PI3K/Akt pathway as well. Its strength lies in its robust and predictable interaction with the kinase hinge region, making it an excellent starting point for inhibitor design.

The choice between these scaffolds depends on the specific goals of the drug discovery program. The AZD5363 scaffold provides a highly refined solution for Akt inhibition, while the pyrazolo[3,4-d]pyrimidine offers a more broadly applicable starting point for various kinase targets.

Experimental Validation Protocols

Trustworthiness in SAR validation comes from employing a multi-faceted experimental approach that interrogates the inhibitor's activity from the purified enzyme to the complex cellular environment. Here, we detail two essential, self-validating workflows.

Workflow 1: Biochemical Potency Assessment

This workflow determines the direct inhibitory effect of a compound on the purified kinase enzyme.

Biochemical_Workflow cluster_workflow Biochemical Kinase Assay Workflow A 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) B 2. Kinase Reaction Incubation A->B C 3. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) B->C D 4. Convert ADP to ATP (Kinase Detection Reagent) C->D E 5. Luminescence Detection (Luciferase/Luciferin) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

Causality: The ADP-Glo™ assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7] Its high sensitivity and broad dynamic range make it suitable for determining IC50 values across a wide range of inhibitor potencies. The two-step process minimizes interference from the high ATP concentrations typically used in kinase reactions.

Step-by-Step Methodology:

  • Kinase Reaction Preparation:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a solution containing the purified Akt enzyme and its specific peptide substrate.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.[8]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Workflow 2: Cellular Target Engagement Validation

Causality: A potent biochemical inhibitor may not be effective in a cellular context due to poor membrane permeability, rapid efflux, or competition with high intracellular ATP concentrations. The NanoBRET™ Target Engagement assay provides a direct measure of compound binding to the target kinase within living cells, offering a more physiologically relevant assessment of potency.[9][10][11]

Cellular_Workflow cluster_workflow NanoBRET™ Cellular Target Engagement Workflow A 1. Cell Transfection (Express NanoLuc-Kinase Fusion) B 2. Compound Treatment (Add Test Inhibitor) A->B C 3. Add NanoBRET™ Tracer (Fluorescent Ligand) B->C D 4. Add Substrate & Inhibitor (Furimazine & Extracellular Inhibitor) C->D E 5. Measure BRET Signal (Donor & Acceptor Wavelengths) D->E F 6. Data Analysis (Calculate Cellular IC50) E->F

Caption: Workflow for cellular target engagement using the NanoBRET™ Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

Step-by-Step Methodology:

  • Cell Preparation and Transfection:

    • Seed HEK293 cells into a 96-well plate.

    • Transfect the cells with a plasmid encoding for the target kinase (e.g., Akt1) fused to NanoLuc® luciferase. Allow 24 hours for protein expression.

  • Compound Dosing:

    • Prepare serial dilutions of the test compound.

    • Add the compounds to the cells and incubate for 2 hours in a CO2 incubator.

  • Tracer Addition:

    • Add the NanoBRET™ fluorescent tracer (a cell-permeable ligand for the kinase) to all wells at a predetermined optimal concentration.

  • Signal Detection:

    • Add the Nano-Glo® Substrate (furimazine) and an extracellular NanoLuc® inhibitor to the wells immediately before reading. The extracellular inhibitor ensures that only the signal from intact cells is measured.[9]

  • Data Acquisition:

    • Measure the luminescence at two wavelengths: a donor wavelength (e.g., 450 nm) and an acceptor wavelength (e.g., 600 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to controls (vehicle-treated cells).

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50. This value represents the concentration of the inhibitor required to displace 50% of the tracer from the target kinase in living cells.

Conclusion

The 4-(piperidin-3-yl)pyrimidine scaffold and its close analogs represent a highly fruitful starting point for the development of potent and selective kinase inhibitors, particularly against Akt. The success of AZD5363 underscores the value of meticulous SAR studies, where modifications to the piperidine linker and its substituents are systematically optimized to enhance both potency and drug-like properties. When compared to other privileged scaffolds like the pyrazolo[3,4-d]pyrimidines, the choice of core structure is dictated by the specific therapeutic goal and the desired kinase selectivity profile.

Ultimately, the validation of any SAR hypothesis rests on a foundation of rigorous and multi-layered experimental evidence. By combining quantitative biochemical assays with physiologically relevant cellular target engagement studies, researchers can build a comprehensive and trustworthy understanding of their compounds' performance, paving the way for the development of the next generation of targeted therapies.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

  • Gampa, G., et al. (2022). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 27(19), 6529. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed, 23394218. [Link]

  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 816-832. [Link]

  • León-Brito, K., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5557. [Link]

  • Yu, X., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 65(4), 3644-3666. [Link]

  • Promega Corporation. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]

  • Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(15), 5545-5565. [Link]

  • Vasta, J. D., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. [Link]

  • ResearchGate. (n.d.). NanoBRET technology used to profile kinase inhibitor target engagement in cells. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873-887. [Link]

  • Abuelizz, H. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2200-2218. [Link]

  • AstraZeneca. (n.d.). AZD5363. AstraZeneca Open Innovation. [Link]

  • Abuelizz, H. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed, 35997237. [Link]

  • Reaction Biology. (n.d.). Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Reaction Biology. [Link]

  • Robers, M. B., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(3), 100689. [Link]

  • Halland, N., et al. (2018). Discovery of N‑[4-(1H‑Pyrazolo[3,4‑b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Journal of Medicinal Chemistry, 61(21), 9567-9582. [Link]

Sources

Validation

4-(Piperidin-3-yl)pyrimidine vs. Piperidine-4-yl Analogs: A Strategic Comparison Guide

Executive Summary: The "Vector Switch" in Lead Optimization In medicinal chemistry, the transition between 4-(piperidin-4-yl)pyrimidine and 4-(piperidin-3-yl)pyrimidine is not merely a structural tweak; it is a fundament...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Vector Switch" in Lead Optimization

In medicinal chemistry, the transition between 4-(piperidin-4-yl)pyrimidine and 4-(piperidin-3-yl)pyrimidine is not merely a structural tweak; it is a fundamental "scaffold hop" that alters the exit vector, conformational space, and chiral complexity of a drug candidate.

This guide analyzes the strategic implications of this switch. While the 4-yl analog offers symmetry and synthetic ease, the 3-yl isomer provides a "kinked" vector capable of accessing hydrophobic sub-pockets and introducing chirality to tune selectivity. This comparison is critical for programs targeting kinases (JAK, CDK), GPCRs, and epigenetic modifiers (LSD1).

Part 1: Structural & Conformational Analysis

The primary differentiator between these two scaffolds is the exit vector of the piperidine nitrogen relative to the pyrimidine core.

Vector Topology
  • Piperidin-4-yl (The Linear Extender): The C4 attachment creates a linear, symmetrical axis. The nitrogen atom projects ~180° from the pyrimidine connection. This is ideal for reaching solvent fronts in deep, narrow binding pockets.

  • Piperidin-3-yl (The Angular Probe): The C3 attachment introduces a "kink" (approx. 120° bond angle). This allows the piperidine nitrogen to project into side pockets or interact with residues perpendicular to the main binding axis.

Chirality & Complexity
  • 4-yl: Achiral. Simplifies CMC (Chemistry, Manufacturing, and Controls) but limits the ability to "filter" off-target interactions via stereochemistry.

  • 3-yl: Chiral (

    
     and 
    
    
    
    enantiomers). This doubles the synthetic burden (requiring asymmetric synthesis or resolution) but offers a powerful tool for improving selectivity. One enantiomer often binds 10–100x tighter than the other.
Visualization of Vector Logic

The following diagram illustrates the structural divergence and synthetic logic between the two isomers.

VectorLogic Start Pyrimidine Core Iso4 Piperidin-4-yl Analog (Linear Vector) Start->Iso4 C4 Attachment Iso3 Piperidin-3-yl Analog (Angular Vector) Start->Iso3 C3 Attachment Outcome4 Deep Pocket Access Achiral (Simple CMC) Iso4->Outcome4 Outcome3 Side Pocket Access Chiral (Selectivity Filter) Iso3->Outcome3

Figure 1: Decision tree for selecting piperidine regioisomers based on binding pocket geometry.

Part 2: Comparative Performance Matrix

The following table synthesizes data from kinase and epigenetic inhibitor programs (e.g., LSD1, JAK) to compare the functional profiles of both scaffolds.

FeaturePiperidin-4-yl Analog 4-(Piperidin-3-yl)pyrimidine Implication
Exit Vector Linear (180°)Angular (~120°)3-yl accesses "shelf" regions in ATP pockets.
Chirality AchiralChiral (

)
3-yl allows kinetic resolution of off-target activity.
Basicity (pKa) ~10.8 (Secondary Amine)~10.6 (Secondary Amine)Minimal difference; both require capping (amide/urea) for cellular permeability.
Metabolic Stability High symmetry; N-oxidation is primary risk.Lower symmetry; C2/C6 positions distinct.3-yl often exposes the nitrogen more to solvent/metabolism unless capped.
Synthetic Cost Low (Commodity starting materials).High (Requires chiral resolution or pyridine reduction).4-yl is the preferred "starting point" for HTS libraries.
Potency Risk "All or Nothing" (Fits or doesn't).[1]Variable (Enantiomers differ).In LSD1 inhibitors, 3-yl was significantly less potent than 4-yl due to steric clash [1].

Part 3: Synthetic Methodologies

Accessing the C-linked 4-(piperidin-3-yl)pyrimidine scaffold requires robust C-C bond formation, typically via Suzuki-Miyaura coupling followed by reduction.

Protocol A: Synthesis of 4-(Piperidin-3-yl)pyrimidine (Racemic)

Objective: Synthesize the core scaffold from 4-chloropyrimidine and pyridine-3-boronic acid.

Reagents:

  • 4-Chloropyrimidine (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Hydrogenation Catalyst:

    
     or 
    
    
    

Step-by-Step Workflow:

  • Suzuki Coupling:

    • Charge a reaction vessel with 4-chloropyrimidine, pyridine-3-boronic acid, and

      
      .
      
    • Add degassed Dioxane/Water and the Pd catalyst.

    • Heat to 90°C for 4–12 hours under

      
      .
      
    • Checkpoint: Monitor disappearance of chloride via LCMS.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography (Hex/EtOAc) to yield 4-(pyridin-3-yl)pyrimidine .
      
  • Heterogeneous Hydrogenation (Pyridine Reduction):

    • Dissolve the bi-aryl intermediate in MeOH or AcOH.

    • Add

      
       (Adam's Catalyst, 10 wt%) or 
      
      
      
      (5 wt%). Note: Pd/C is often insufficient for reducing pyridines in the presence of pyrimidines without over-reduction.
    • Pressurize with

      
       (50 psi) and stir at RT for 12–24 hours.
      
    • Critical Step: If over-reduction of the pyrimidine ring occurs, switch to transfer hydrogenation (Ammonium Formate/Pd-C) or use a milder catalyst like

      
      .
      
    • Filtration: Filter through Celite to remove catalyst.

    • Isolation: Concentrate to yield the racemic piperidine product.

Protocol B: Chiral Resolution (Mandatory for 3-yl)

Since the 3-yl scaffold is chiral, the racemate must be separated for biological evaluation.

  • Method: Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase:

    
     with MeOH modifier (plus 0.1% DEA).
    
  • Validation: Verify enantiomeric excess (%ee) >98% before biological testing.

Part 4: Case Study Insights

Case Study 1: LSD1 Inhibitors (The "Linear" Winner)

In a study of lysine-specific demethylase 1 (LSD1) inhibitors, researchers compared 3-piperidinyl and 4-piperidinyl linkers attached to a pyridine core.

  • Result: The 4-piperidinyl analog (

    
     < 100 nM) was significantly more potent than the 3-piperidinyl  analog (
    
    
    
    = 650 nM) [1].
  • Mechanism: The linear 4-yl vector positioned the terminal amine perfectly to interact with the FAD cofactor, whereas the kinked 3-yl vector caused a steric clash or suboptimal angle.

Case Study 2: Kinase Inhibitors (The "Angular" Advantage)

In contrast, many kinase inhibitors (e.g., analogs of Tofacitinib, though N-linked) utilize the 3-aminopiperidine geometry.

  • Logic: The 3-position allows the piperidine ring to sit in the solvent-exposed region while directing the exocyclic amine (or substituent) back towards the hinge region or a specific ribose-pocket residue (e.g., Glu957 in JAK1) [2].

  • Application: If the 4-yl analog shows good potency but poor selectivity, switching to the 3-yl analog allows scanning of conformational space to avoid off-target kinases that lack the specific "side pocket."

References

  • LSD1 Inhibitor SAR: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[2] PubMed Central. Available at: [Link]

  • JAK Inhibitor Structural Biology: Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors. MDPI. Available at: [Link]

  • Suzuki Coupling of Pyrimidines: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI. Available at: [Link]

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4-(Piperidin-3-yl)pyrimidine Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical aspect of this journey is understanding the correlation between a compound's activity in controlled laboratory settings (in vitro) and its effects within a complex biological organism (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo activity of the "4-(Piperidin-3-yl)pyrimidine" scaffold, a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibition and oncology.

The pyrimidine ring is a cornerstone of many biologically active molecules, including several approved drugs, due to its ability to form key hydrogen bonds with biological targets and act as a bioisostere for other aromatic systems, thereby enhancing pharmacokinetic and pharmacodynamic properties.[1] When coupled with a piperidine moiety, this scaffold demonstrates a wide array of biological activities, including potent anticancer effects. This guide will dissect the nuances of translating the in vitro potency of this chemical class into tangible in vivo efficacy, providing researchers with the insights needed to navigate the complexities of drug development.

The Kinase Inhibitor Paradigm: Why 4-(Piperidin-3-yl)pyrimidine Shows Promise

The structural resemblance of the pyrimidine nucleus to the adenine base in ATP makes it an ideal scaffold for designing kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] By competitively binding to the ATP-binding pocket of kinases, pyrimidine-based inhibitors can block their activity and disrupt the downstream signaling cascades that drive cancer cell proliferation and survival.

Derivatives of the broader piperidinyl pyrimidine family have shown significant inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), both of which are validated targets in oncology.[4] This guide will use a representative analog from the pyrazolopyrimidine class, which shares the core piperidinyl-pyrimidine structure, to illustrate the principles of in vitro-in vivo correlation.

In Vitro Activity Assessment: From Enzyme to Cell

The initial evaluation of a potential drug candidate begins with a series of in vitro assays designed to quantify its biological activity and elucidate its mechanism of action. These assays provide a controlled environment to measure the direct interaction of the compound with its molecular target and its effect on cellular processes.

Enzymatic Assays: Quantifying Target Engagement

The first step is to determine the compound's potency against its purified target enzyme. For kinase inhibitors, this is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A closely related analog, a pyrazolopyrimidine bearing a piperidin-4-yl side chain, demonstrated potent inhibition of the AKT1 kinase with an IC50 of 24.3 nM .[5]

Table 1: In Vitro Enzymatic and Cellular Activity of a Representative Piperidinyl Pyrazolopyrimidine Analog [5]

Assay TypeTarget/Cell LineParameterValue
Enzymatic AssayAKT1 KinaseIC5024.3 nM
Cellular AssayPC-3 (Prostate Cancer)IC503.7 µM

This table showcases the initial in vitro characterization of a potent kinase inhibitor.

In_Vitro_Workflow

Cellular Assays: Assessing Anti-Proliferative Effects

While enzymatic assays are crucial for determining direct target engagement, cellular assays provide a more biologically relevant context by evaluating the compound's ability to inhibit the proliferation of cancer cells. In these assays, cancer cell lines are treated with increasing concentrations of the compound, and cell viability is measured after a specific incubation period.

The same pyrazolopyrimidine analog exhibited an IC50 of 3.7 µM against the PC-3 prostate cancer cell line.[5] It is common for the cellular IC50 to be higher than the enzymatic IC50, as the compound must penetrate the cell membrane and contend with intracellular ATP concentrations to reach its target.

The Bridge to In Vivo: Pharmacokinetics and Efficacy

A potent in vitro profile is a prerequisite, but not a guarantee, of in vivo success. The transition to animal models is a critical step to evaluate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its overall therapeutic efficacy in a living organism.

Pharmacokinetic Studies: Will the Drug Reach its Target?

Pharmacokinetic studies are essential to understand how the body processes the drug. These studies determine factors like oral bioavailability, half-life, and clearance, which dictate the dosing regimen required to maintain therapeutic concentrations of the drug at the tumor site. For instance, a metabolically stable compound is more likely to have a longer half-life and better exposure.[6] The representative AKT inhibitor was found to have high metabolic stability in human liver microsomes, suggesting it has the potential for good in vivo exposure.[5]

In Vivo Efficacy Models: Demonstrating Anti-Tumor Activity

The gold standard for preclinical evaluation of anticancer agents is the xenograft model, where human tumor cells are implanted into immunocompromised mice.[7] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system.

In_Vivo_Workflow

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcome. A strong IVIVC allows researchers to use in vitro assays as a surrogate for more complex and resource-intensive animal studies, thereby accelerating the drug development process.

For kinase inhibitors, a successful IVIVC often relies on a multi-parameter assessment:

  • Potency Translation: Does the in vitro enzymatic and cellular potency translate to tumor growth inhibition at achievable plasma concentrations in vivo?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Can the pharmacokinetic profile of the compound be correlated with a pharmacodynamic marker of target engagement in the tumor (e.g., phosphorylation of a downstream substrate)?

  • Predictive Biomarkers: Can the sensitivity of different cancer cell lines in vitro predict the efficacy in corresponding xenograft models?

While a direct, quantitative IVIVC for "4-(Piperidin-3-yl)pyrimidine" is challenging without matched in vitro and in vivo data for the same compound, the available information on its analogs suggests a promising correlation. The high in vitro potency of these compounds against relevant cancer targets often translates to significant anti-tumor activity in vivo, provided they possess favorable pharmacokinetic properties.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments discussed in this guide.

In Vitro Kinase Inhibition Assay (Example: CDK4)

This protocol is adapted from commercially available kinase assay kits.[4][8]

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer from a 5x stock.

    • Thaw the recombinant CDK4/Cyclin D3 enzyme, substrate peptide, and ATP on ice.

    • Prepare serial dilutions of the "4-(Piperidin-3-yl)pyrimidine" analog in the appropriate solvent (e.g., DMSO).

  • Reaction Setup (96-well plate):

    • Add the diluted test compound to the designated wells.

    • Add a master mix containing the kinase assay buffer, ATP, and substrate peptide to all wells.

    • Initiate the kinase reaction by adding the diluted CDK4/Cyclin D3 enzyme to all wells except the "blank" control.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the signal using a luminescence-based kinase assay kit (e.g., Kinase-Glo®). This measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol is a generalized procedure for assessing anti-tumor efficacy.[7]

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., PC-3) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium, sometimes mixed with a basement membrane extract to improve tumor take.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the "4-(Piperidin-3-yl)pyrimidine" analog in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

    • Administer the compound to the treatment group according to the predetermined dosing schedule and dose levels. The control group receives the vehicle only.

  • Tumor Volume Measurement:

    • Measure the tumor dimensions with digital calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percentage of tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Conclusion and Future Directions

The "4-(Piperidin-3-yl)pyrimidine" scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The journey from a potent in vitro hit to an effective in vivo therapeutic is a complex, multi-step process that relies on a thorough understanding of the correlation between these two domains. While a complete IVIVC profile for the parent compound is yet to be fully elucidated in publicly available literature, the data from its close analogs strongly suggest that this chemical class possesses the necessary attributes for successful translation.

Future research should focus on synthesizing and profiling a focused library of "4-(Piperidin-3-yl)pyrimidine" derivatives to establish a clear structure-activity relationship. Concurrently, comprehensive in vivo studies, including pharmacokinetic and efficacy assessments in relevant cancer models, will be crucial to identify lead candidates with the optimal balance of potency, selectivity, and drug-like properties. By bridging the gap between in vitro and in vivo data, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. PubChem. [Link]

  • MDPI. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]

  • ResearchGate. CDK2, CDK4, EGFR and cell division inhibitory activities of pyrido[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • PubMed Central. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. National Center for Biotechnology Information. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. National Center for Biotechnology Information. [Link]

  • ResearchGate. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. ResearchGate. [Link]

  • PubMed. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. National Center for Biotechnology Information. [Link]

  • PLOS. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Journals. [Link]

  • BPS Bioscience. CDK4 Assay Kit. BPS Bioscience. [Link]

  • University of Maryland School of Pharmacy. Case Studies of Mechanistic Absorption Modelling and IVIVC. University of Maryland. [Link]

  • ResearchGate. Discovering new casein kinase 1d inhibitors with an innovative MD-enabled virtual screening workflow. ResearchGate. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. [Link]

  • Research and Reviews. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • PubMed. Pyrimidine hybrids with in vivo anticancer therapeutic potential. National Center for Biotechnology Information. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]

  • PubMed. In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway. National Center for Biotechnology Information. [Link]

  • SpringerLink. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. Springer. [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]

  • ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • PubMed. Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. National Center for Biotechnology Information. [Link]

  • Future Medicine. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Science. [Link]

Sources

Validation

Benchmarking 4-(Piperidin-3-yl)pyrimidine: A Comparative Guide for Kinase Inhibitor Discovery

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 4-(Piperidin-3-yl)pyrimidine. The presence of both a pyrimidine ring and a piperidine moiety suggests a strong...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 4-(Piperidin-3-yl)pyrimidine. The presence of both a pyrimidine ring and a piperidine moiety suggests a strong likelihood of activity within the protein kinase inhibitor space. Pyrimidine is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often acting as a scaffold that mimics the adenine ring of ATP to bind to the kinase hinge region.[1][2][3][4][5] The piperidine group can be crucial for establishing key interactions within the binding pocket, influencing potency, selectivity, and pharmacokinetic properties.[6]

Given this structural rationale, we will benchmark 4-(Piperidin-3-yl)pyrimidine against a panel of well-characterized, clinically relevant kinase inhibitors. This approach will not only help to identify its primary molecular target(s) but also to contextualize its potency, selectivity, and potential therapeutic niche.

Our selected panel of competitor compounds includes:

  • Palbociclib: A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), representing the cell cycle regulatory kinase family.[7]

  • Gefitinib: An Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, a key target in non-small cell lung cancer.[1][3]

  • Idelalisib: A potent and selective inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3Kδ), a critical enzyme in B-cell signaling.[8][9]

This guide will detail the experimental workflows, from broad biochemical screening to focused cellular and in vivo validation, providing the necessary protocols to thoroughly characterize this promising new chemical entity.

Section 1: Primary Biochemical Screening and Target Identification

The initial step is to understand the broad kinase inhibitory profile of 4-(Piperidin-3-yl)pyrimidine. A high-throughput screen against a diverse panel of kinases is the most efficient method to identify potential primary targets and assess initial selectivity.

Rationale for Experimental Design

We employ a competition binding assay format for the primary screen. This method is target-agnostic in terms of substrate and can be readily multiplexed. The principle is to measure the ability of the test compound to displace a known, fluorescently labeled ATP-competitive ligand from the kinase active site. A reduction in the fluorescent signal indicates that the test compound is binding to the kinase. This approach is rapid and requires minimal optimization for each individual kinase.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Data Acquisition Compound_Prep Prepare 10 mM stock of 4-(Piperidin-3-yl)pyrimidine in 100% DMSO Assay_Plate Dispense 100 nL of compound into 384-well assay plates Compound_Prep->Assay_Plate Serial Dilution Add_Kinase Add Kinase-Tracer Mix to each well Assay_Plate->Add_Kinase Incubate Incubate at room temperature for 60 minutes Add_Kinase->Incubate Read_Plate Read plate on a fluorescence polarization reader Incubate->Read_Plate Analyze Calculate percent inhibition relative to controls Read_Plate->Analyze

Caption: Workflow for primary kinase panel screening.

Protocol: High-Throughput Kinase Panel Screen
  • Compound Preparation: Prepare a 10 mM stock solution of 4-(Piperidin-3-yl)pyrimidine in 100% DMSO.

  • Assay Plate Preparation: Using acoustic dispensing technology, transfer 100 nL of the compound stock into a 384-well microplate for a final assay concentration of 10 µM.

  • Reaction Mixture: Prepare a reaction mixture containing the specific kinase, a fluorescently labeled ATP-competitive tracer, and the appropriate assay buffer.

  • Assay Initiation: Dispense 10 µL of the kinase reaction mixture into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. A decrease in FP indicates displacement of the tracer and binding of the test compound.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to high (no compound) and low (saturating concentration of a known inhibitor) controls.

Section 2: Secondary Biochemical Assays for Potency Determination

Once primary "hits" are identified, the next step is to quantify the potency of 4-(Piperidin-3-yl)pyrimidine against these specific kinases by determining the half-maximal inhibitory concentration (IC50).

Rationale for Experimental Design

For IC50 determination, a direct enzymatic activity assay is preferable as it measures the functional consequence of compound binding—the inhibition of substrate phosphorylation. An ADP-Glo™ (Promega) or similar luminescence-based assay is an excellent choice. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. The assay is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds.[10]

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection Serial_Dilution Create 10-point serial dilution of 4-(Piperidin-3-yl)pyrimidine and competitor compounds Add_Compound Add diluted compounds Serial_Dilution->Add_Compound Add_Kinase Add kinase and substrate to assay plate Add_Kinase->Add_Compound Start_Reaction Initiate reaction with ATP Add_Compound->Start_Reaction Incubate_1 Incubate for 60 min at 30°C Start_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate for 40 min at RT Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate for 30 min at RT Add_Detection_Reagent->Incubate_3 Read_Luminescence Read luminescence Incubate_3->Read_Luminescence

Caption: Workflow for biochemical IC50 determination.

Protocol: ADP-Glo™ Kinase Assay
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-(Piperidin-3-yl)pyrimidine and the relevant competitor compounds (Palbociclib, Gefitinib, Idelalisib) in assay buffer.

  • Reaction Setup: To a 384-well plate, add 2.5 µL of the kinase of interest and 2.5 µL of the appropriate substrate.

  • Compound Addition: Add 2.5 µL of the diluted compound to the wells.

  • Initiate Reaction: Add 2.5 µL of ATP solution to initiate the kinase reaction. Final volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Biochemical Data

The following table presents the known biochemical IC50 values for our competitor compounds. The data for 4-(Piperidin-3-yl)pyrimidine would be generated through the protocol described above.

CompoundTarget KinaseBiochemical IC50 (nM)
4-(Piperidin-3-yl)pyrimidine TBD by Primary ScreenTo Be Determined
PalbociclibCDK411[7]
CDK616[7]
GefitinibEGFR (wild-type)2-37 (varies by study)
IdelalisibPI3Kδ (p110δ)2.5[8]
PI3Kα (p110α)820[8]
PI3Kβ (p110β)565[8]
PI3Kγ (p110γ)89[8]

Section 3: Cell-Based Assays for On-Target Validation

Confirming that a compound can inhibit its target in a complex cellular environment is a critical validation step. Cell-based assays measure the inhibition of downstream signaling events that are dependent on the activity of the target kinase.

Rationale for Experimental Design

We will use an antibody-based detection method to quantify the phosphorylation of a direct, well-validated substrate of the target kinase within a relevant cancer cell line.[11] For example, to assess CDK4/6 inhibition, we would measure the phosphorylation of the Retinoblastoma protein (Rb) at Ser780 in a breast cancer cell line like MCF-7. This approach provides direct evidence of on-target activity in a physiological context.

Experimental Workflow: Cellular Target Engagement Assay

G cluster_prep Cell Culture & Dosing cluster_lysis Lysis & Detection Seed_Cells Seed cells in a 96-well plate Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Dose_Cells Treat cells with serially diluted compound Incubate_1->Dose_Cells Incubate_2 Incubate for 2-4 hours Dose_Cells->Incubate_2 Lyse_Cells Lyse cells and transfer lysate to ELISA plate Incubate_2->Lyse_Cells Incubate_3 Incubate overnight Lyse_Cells->Incubate_3 Add_Antibodies Add primary (anti-phospho) and secondary (HRP-conjugated) antibodies Incubate_3->Add_Antibodies Add_Substrate Add chemiluminescent substrate Add_Antibodies->Add_Substrate Read_Signal Read luminescence Add_Substrate->Read_Signal

Caption: Workflow for a cell-based target engagement assay.

Protocol: Cellular Phospho-Substrate ELISA
  • Cell Seeding: Seed a relevant cancer cell line (e.g., MCF-7 for CDK4/6, A549 for EGFR, or a leukemia line like K562 for PI3K) into a 96-well cell culture plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(Piperidin-3-yl)pyrimidine or the appropriate competitor for 2-4 hours.

  • Cell Lysis: Aspirate the media and add a lysis buffer to each well.

  • Lysate Transfer: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein (e.g., total Rb). Incubate overnight at 4°C.

  • Detection:

    • Wash the plate and add a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-Rb (Ser780)).

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the plate and add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence on a plate reader.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal (if a duplexed assay is used) or to cell viability data run in parallel. Determine the cellular IC50 by plotting the signal against the compound concentration.

Comparative Cellular Data

The following table provides representative cellular IC50 values for the competitor compounds in relevant cell lines.

CompoundTarget PathwayCell LineCellular IC50 (nM)
4-(Piperidin-3-yl)pyrimidine TBDTBDTo Be Determined
PalbociclibCDK4/6MCF-7 (ER+)~29-148[12]
MDA-MB-231 (TNBC)~72-432[12]
GefitinibEGFRA549 (EGFR wt)~10,000 - 19,910[13][14]
PC-9 (EGFR del19)<100
IdelalisibPI3KδMalignant B-cellsPotent inhibition observed

Section 4: In Vivo Efficacy Assessment

The final preclinical validation step is to assess the compound's ability to inhibit tumor growth in a living organism. The mouse xenograft model, where human cancer cells are implanted into immunocompromised mice, is the industry standard for this evaluation.[15][16]

Rationale for Experimental Design

This experiment directly measures the therapeutic potential of the compound. By treating tumor-bearing mice with 4-(Piperidin-3-yl)pyrimidine, we can evaluate its anti-tumor efficacy, tolerability (via body weight measurements and clinical observations), and establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.[17]

Experimental Workflow: Mouse Xenograft Study

G cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Implant_Cells Subcutaneously implant human cancer cells into nude mice Tumor_Growth Allow tumors to grow to ~150-200 mm³ Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Dosing Administer compound or vehicle daily via oral gavage Randomize->Dosing Monitoring Measure tumor volume and body weight 2-3x per week Dosing->Monitoring Endpoint Continue treatment for 21-28 days or until tumor volume endpoint Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for an in vivo mouse xenograft study.

Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Subcutaneously inject an appropriate number of human cancer cells (e.g., 5 x 10^6) mixed with Matrigel into the flank of immunocompromised mice (e.g., NU/J mice).

  • Tumor Growth: Allow the tumors to establish and grow to an average size of 150-200 mm³.

  • Randomization: Randomize the animals into treatment groups (e.g., Vehicle control, 4-(Piperidin-3-yl)pyrimidine at multiple dose levels, and a positive control competitor compound).

  • Treatment: Administer the compounds daily via a clinically relevant route, such as oral gavage.

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week.

  • Endpoint: Continue the study for a pre-determined period (e.g., 21 or 28 days) or until the tumors in the vehicle group reach a specified maximum volume.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze body weight data to assess toxicity.

Conclusion

This guide outlines a rigorous, multi-stage benchmarking strategy to characterize the novel compound 4-(Piperidin-3-yl)pyrimidine. By systematically progressing from broad, high-throughput biochemical screens to specific cellular and in vivo models, researchers can effectively identify its molecular target, quantify its potency and selectivity, and build a comprehensive data package to support its further development as a potential therapeutic agent. The comparison against established drugs like Palbociclib, Gefitinib, and Idelalisib will provide critical context and help to define its unique pharmacological profile in the competitive landscape of kinase inhibitors.

References

  • Ghorab, M. M., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. Available from: [Link]

  • VanderWel, S. N., et al. (2005). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link]

  • Schwartz, B., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. Available from: [Link]

  • Sharma, V., et al. (2024). Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. PubMed. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. Available from: [Link]

  • ResearchGate. List of IC50 values of Palbociclib in parental or resistant hormone- 1063 sensitive breast cancer cell lines (MCF7 and T47D). 1064. Available from: [Link]

  • Furet, P., et al. (2015). Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. PMC - NIH. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Gounder, M. M., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PubMed. Available from: [Link]

  • ResearchGate. The half maximal inhibitory concentration (IC 50 ) values of gefitinib,... Available from: [Link]

  • Piatkowska, M., et al. (2022). Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. PMC - NIH. Available from: [Link]

  • Shukla, G. S., & Singh, A. K. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Lücking, U., et al. (2018). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry. Available from: [Link]

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • Okabe, T., et al. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central. Available from: [Link]

  • Taylor & Francis Online. (2021). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • ACS Publications. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Available from: [Link]

  • DergiPark. (2021). Identifying the Novel Pyrimidine-Based CDK2 Inhibitors as Anticancer Agents Using Text-Mining and Combined Molecular Modeling Approaches. Available from: [Link]

  • RSC Publishing. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Available from: [Link]

  • Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. Available from: [Link]

  • Yang, H., et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. PubMed Central. Available from: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available from: [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... Available from: [Link]

  • Van Looy, T., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. MDPI. Available from: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]

  • ResearchGate. PI3K inhibitors with pyrimidine scaffold. Available from: [Link]

  • ResearchGate. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Available from: [Link]

  • NIH. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]

  • MDPI. (2022). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. Available from: [Link]

  • MDPI. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Available from: [Link]

  • NIH. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Available from: [Link]

  • DergiPark. (2024). Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc. Available from: [Link]

  • Wikipedia. DNA damage (naturally occurring). Available from: [Link]

  • NIH. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Available from: [Link]

  • Unknown. Xenograft Tumor Assay Protocol. Available from: [Link]

  • Wikipedia. Idelalisib. Available from: [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • AACR Journals. (2007). Gefitinib Reverses Chemotherapy Resistance in Gefitinib-Insensitive Multidrug Resistant Cancer Cells Expressing ATP-Binding Cassette Family Protein. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-3-yl)pyrimidine
Reactant of Route 2
4-(Piperidin-3-yl)pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.